molecular formula C16H24N2O3 B1317502 Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate CAS No. 886768-17-8

Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B1317502
CAS No.: 886768-17-8
M. Wt: 292.37 g/mol
InChI Key: CFWSKJOGTKJXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate is a piperazine derivative supplied for research purposes. Piperazine-based compounds are versatile intermediates in medicinal chemistry and drug discovery . Structurally, the tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine, making this reagent highly valuable in multi-step organic synthesis . The 4-methoxyphenyl substituent is a common pharmacophore, and its presence suggests potential research applications in developing biologically active molecules . Analogs of this compound, such as those with the methoxyphenyl group at different positions, have been investigated for a range of biological activities, including as precursors in the synthesis of PARP-1 inhibitors for anticancer research and as ligands for neurotransmitter receptors in neuropharmacological studies . Researchers utilize this compound and its analogs as key building blocks for the design and synthesis of more complex target molecules. This product is intended for research applications only and is not classified as a drug or for any human or veterinary use .

Properties

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-17-14(11-18)12-5-7-13(20-4)8-6-12/h5-8,14,17H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWSKJOGTKJXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587676
Record name tert-Butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886768-17-8
Record name tert-Butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its structure, featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group and substituted with a 4-methoxyphenyl moiety, makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The piperazine scaffold is a well-established pharmacophore present in a wide array of approved drugs, valued for its ability to modulate aqueous solubility and interact with various biological targets. The Boc protecting group offers the strategic advantage of allowing for selective functionalization at the unprotected secondary amine, a crucial feature in multi-step synthetic campaigns. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₃[1]
Molecular Weight 292.37 g/mol [1]
CAS Number 886768-17-8[1]
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate.[2]

Synthesis and Mechanism

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of a suitable piperazine precursor with p-anisaldehyde. While specific, detailed one-pot protocols for this exact molecule are proprietary, a general and widely applicable synthetic strategy for related N-Boc-3-aryl-piperazines involves a multi-step sequence. This approach provides a high degree of control and is amenable to laboratory-scale synthesis.

The conceptual workflow for such a synthesis is outlined below:

Synthesis_Workflow cluster_protection Step 1: Mono-Boc Protection cluster_arylation Step 2: Arylation cluster_purification Step 3: Purification Piperazine Piperazine Boc_Piperazine tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) Piperazine->Boc_Piperazine Base (e.g., Et₃N) DCM, 0°C to RT Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Boc_Piperazine Aryl_Piperazine This compound Boc_Piperazine->Aryl_Piperazine Reductive Amination p_Anisaldehyde p-Anisaldehyde p_Anisaldehyde->Aryl_Piperazine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Aryl_Piperazine Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography (Silica Gel, Hexanes/EtOAc)

Caption: General synthetic workflow for N-Boc-3-aryl-piperazines.

Experimental Protocol: A Representative Synthesis

This protocol describes a generalized procedure for the synthesis of this compound based on established chemical principles for similar transformations.

Step 1: Mono-Boc Protection of Piperazine

  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in DCM dropwise. The use of excess piperazine helps to minimize the formation of the di-protected by-product.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-piperazine, which can often be used in the next step without further purification.

Step 2: Reductive Amination with p-Anisaldehyde

  • Reaction Setup: Dissolve N-Boc-piperazine (1.0 equivalent) and p-anisaldehyde (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirring solution. This reagent is particularly effective for reductive aminations as it is less basic and more selective than other borohydrides.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

Step 3: Purification

  • Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically employed to elute the desired product, yielding this compound as a purified solid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Start->IR Functional Group Identification Purity Purity Assessment (HPLC/LC-MS) NMR->Purity Combined Data Analysis MS->Purity Combined Data Analysis IR->Purity Combined Data Analysis Final Verified Compound Purity->Final Purity ≥ 95%

Caption: Workflow for the analytical verification of the target compound.

Expected Spectroscopic Data

While a definitive, published spectrum for this exact compound is not widely available, the expected spectral characteristics can be predicted based on its structure and data from closely related analogues.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm), corresponding to the protons on the 4-methoxyphenyl ring.

    • Piperazine Protons: A series of multiplets in the range of δ 2.5-4.5 ppm, corresponding to the protons on the piperazine ring. The exact chemical shifts and coupling patterns will depend on the conformation of the ring.

    • Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, corresponding to the -OCH₃ group.

    • Boc Protons: A characteristic singlet at around δ 1.4-1.5 ppm, integrating to 9 protons, representing the tert-butyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), including the carbon attached to the methoxy group at a lower field.

    • Carbonyl Carbon: A signal around δ 155 ppm for the carbonyl carbon of the Boc group.

    • Boc Carbons: A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group and a signal around δ 28 ppm for the methyl carbons.

    • Piperazine Carbons: Signals in the range of δ 40-60 ppm.

    • Methoxy Carbon: A signal around δ 55 ppm.

  • Mass Spectrometry (MS):

    • The electrospray ionization (ESI) mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 293.18.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate (Boc group).

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • C-O stretching bands for the ether and carbamate functionalities.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a variety of pharmacologically active agents. The unprotected secondary amine provides a convenient handle for the introduction of diverse functionalities through reactions such as acylation, alkylation, and reductive amination. The 4-methoxyphenyl group can also be a key pharmacophoric element or can be further modified. This scaffold is of particular interest in the development of agents targeting the central nervous system (CNS), given the prevalence of the arylpiperazine motif in CNS-active drugs.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors. The material may cause respiratory irritation.[4]

  • Skin and Eye Contact: Avoid contact with skin and eyes, as it may cause irritation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

References

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. AAPPTec, LLC. [Link]

  • Supporting Information for a relevant synthesis. [Link]

  • Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. International Journal of Pharmaceutical Research and Applications. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

Sources

Physicochemical Characterization and Synthetic Utility of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate

[1][2][3]

Executive Summary

Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate (CAS: 886768-17-8 for the racemate) represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Unlike its more common regioisomer, 1-Boc-4-(4-methoxyphenyl)piperazine, this molecule features the aryl substituent at the C3 carbon of the piperazine ring rather than the N4 nitrogen.[1][2][3]

This structural distinction creates a chiral center at C3, offering vectors for stereochemical exploration in drug discovery.[3] It serves as a critical building block for GPCR ligands (specifically dopamine and serotonin receptor modulators) and kinase inhibitors, where the orthogonal protection (N1-Boc) allows for selective functionalization of the N4 secondary amine.[2][3]

Physicochemical Profile & Molecular Weight[1][3][4][5][6][7][8][9]

The precise molecular weight is critical for mass spectrometry validation (LC-MS) during synthesis.[1][2][3]

PropertyValueNotes
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight (Average) 292.37 g/mol Used for stoichiometric calculations.[1][2][3]
Monoisotopic Mass 292.1787 Da Used for High-Res MS (HRMS) identification ([M+H]⁺ = 293.186).[1][2][3]
LogP (Predicted) ~2.3 - 2.5Moderate lipophilicity; suitable for CNS penetration.[1][2][3]
H-Bond Donors 1The N4-H amine.
H-Bond Acceptors 4Carbonyl O, Carbamate O, Methoxy O, N4.[1][2][3]
Chirality C3 CenterExists as (R)- and (S)- enantiomers.[1][2][3]
Structural Differentiation (Critical Check)

Researchers often confuse this molecule with its N-aryl isomer.[1][2][3]

  • Target (C-Aryl): Aryl group attached to Carbon 3.[1][2][3] N4 is a secondary amine (reactive).[3]

  • Isomer (N-Aryl): Aryl group attached to Nitrogen 4.[1][2][3] N4 is a tertiary aniline (non-reactive).[3]

Synthetic Methodology: The SnAP Protocol

Expertise & Experience Note: Traditional synthesis of C3-aryl piperazines via reduction of pyrazines or cyclization of amino acids often suffers from racemization or harsh conditions.[1][2][3] The modern standard utilizes SnAP (Stannyl Amine Protocol) reagents , developed by the Bode Group.[3] This method provides rapid access to saturated N-heterocycles under mild conditions.[1][2][3]

Protocol: Synthesis from p-Anisaldehyde

This protocol describes the formation of the title compound using a SnAP-Pip reagent.[1][2][3][4]

Reagents:

  • 4-Methoxybenzaldehyde (p-Anisaldehyde)[1][2][3]

  • SnAP-Pip reagent (2-((stannylmethyl)amino)ethanol derivative)[1][2][3]

  • Copper(II) triflate (Cu(OTf)₂)[1][2][3]

  • 2,6-Lutidine[1][2][3]

  • Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP)[1][2][3]

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 4-methoxybenzaldehyde (1.0 equiv) and the SnAP-Pip amine reagent (1.0 equiv) in DCM.

    • Add 4Å molecular sieves to sequester water.[3]

    • Stir at room temperature for 2 hours. Checkpoint: Confirm imine formation via ¹H NMR (disappearance of aldehyde proton).[3]

  • Cyclization (The Critical Step):

    • Filter the solution to remove sieves and concentrate.[3]

    • Resuspend the crude imine in DCM/HFIP (4:1 ratio).[3] HFIP is crucial for stabilizing the radical intermediate.[3]

    • Add 2,6-Lutidine (1.0 equiv) followed by Cu(OTf)₂ (0.2–1.0 equiv).[1][2][3]

    • Stir under an inert atmosphere (Argon) for 12–16 hours.

  • Purification:

    • Quench with aqueous NH₄OH to remove copper salts.[3]

    • Extract with DCM.[3]

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[3]

  • Boc-Protection (If not pre-installed):

    • If the SnAP reagent did not carry the Boc group, treat the resulting piperazine with Boc₂O and Et₃N in DCM to yield the final product.[3]

Workflow Visualization

SynthesisWorkflowAldehydep-AnisaldehydeImineImine IntermediateAldehyde->ImineDCM, 4Å MSSnAPSnAP-Pip ReagentSnAP->ImineCyclizationCu(II) MediatedRadical CyclizationImine->CyclizationHFIP, Cu(OTf)2ProductTert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylateCyclization->ProductPurification

Figure 1: Synthetic route utilizing SnAP reagents for the construction of the C3-aryl piperazine core.[1][2][3]

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the scaffold before using it in downstream coupling, perform the following validation:

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
  • Boc Group: Strong singlet at ~1.45 ppm (9H).[3]

  • Methoxy Group: Singlet at ~3.80 ppm (3H).[3]

  • Chiral Benzylic Proton (H3): A doublet of doublets (dd) or broad multiplet typically appearing between 3.50 – 4.00 ppm .[1][3] This is the diagnostic peak distinguishing it from the N-aryl isomer (which lacks this benzylic methine).[1][2][3]

  • Aromatic Protons: Two doublets (AA'BB' system) at ~6.8 and ~7.2 ppm.[3]

Mass Spectrometry (LC-MS)[1][2][3][6]
  • Condition: Electrospray Ionization (ESI+).[3]

  • Target Signal:

    • [M+H]⁺: 293.2[1][2][3]

    • [M+Na]⁺: 315.2[1][2][3]

    • Fragment: Look for loss of Boc (-100 Da) giving a peak at ~193.2.[1][2][3]

Medicinal Chemistry Applications

This scaffold is highly valued because it introduces a "3-dimensionality" (Fsp3 character) that flat aromatic rings lack, improving solubility and selectivity.[1][2][3]

A. Orthogonal Functionalization

The molecule possesses two nitrogen atoms with distinct reactivities:[3]

  • N1 (Boc-protected): Inert to basic conditions, nucleophiles, and mild oxidants.[3]

  • N4 (Secondary Amine): Highly nucleophilic.[3]

Standard Workflow:

  • Derivatization at N4: Perform reductive amination, alkylation, or amide coupling at the free N4 position to attach the "right-hand" side of the drug pharmacophore.[3]

  • Deprotection: Remove the Boc group (TFA/DCM or HCl/Dioxane) to liberate N1.[3]

  • Final Coupling: Functionalize N1 to complete the synthesis.

B. Therapeutic Areas[1][3][10][11][12]
  • GPCR Ligands: The 3-arylpiperazine moiety mimics the neurotransmitter pharmacophore found in Dopamine D2/D3 antagonists and Serotonin 5-HT modulators.[1][2][3]

  • Kinase Inhibitors: Used as a solvent-exposed solubilizing group that can reach into specific pockets via the chiral C3 substituent.[1][2][3]

Structural Logic Diagram

MedChemLogicCoreC3-Aryl PiperazineScaffoldN4N4 Position(Free Amine)Core->N4N1N1 Position(Boc Protected)Core->N1C3C3 Chiral CenterCore->C3App1Reductive Amination(Library Generation)N4->App1Primary VectorApp3Solubility/LogPModulationN1->App3Late StageApp2StereoselectiveBinding (GPCRs)C3->App2Target Fit

Figure 2: Strategic functionalization vectors of the this compound scaffold.

References

  • Luescher, M. U., Vo, C. V., & Bode, J. W. (2014).[3][4] SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters, 16(4), 1236–1239.[2][3][4]

  • ChemicalBook. (2024).[3] 3-(4-Methoxyphenyl)-piperazine-1-carboxylic acid tert-butyl ester Product Details.

  • Bode, J. W., et al. (2017).[3] Reagents for the synthesis of saturated N-heterocycles. Nature Protocols, 12, 1760–1782.[3]

  • PubChem. (2024).[3][5][6] Piperazine Scaffold Characterization and Bioactivity Data.

"Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate A Strategic Guide for Medicinal Chemistry & Scaffold Derivatization[1]

Executive Summary: The "Privileged" C3-Aryl Scaffold

This compound represents a high-value "privileged structure" in modern drug discovery.[1] Unlike common N-aryl piperazines (which dominate the antidepressant market), this molecule features a C3-aryl substitution .[1] This structural nuance introduces a chiral center directly on the saturated ring, creating a rigid, three-dimensional vector that projects the electron-rich 4-methoxyphenyl group into specific hydrophobic pockets of target proteins.[1]

For the drug developer, this molecule is not a final drug but a versatile chiral building block . Its utility spans two critical therapeutic areas:[2][3]

  • CNS Therapeutics: As a conformationally restricted mimic of biogenic amines (norepinephrine/serotonin).

  • Oncology: As a core scaffold for tubulin polymerization inhibitors (mimicking Combretastatin A-4).

Structural Analysis & Stereochemistry

The molecule consists of a piperazine ring protected at the N1 position by a tert-butoxycarbonyl (Boc) group, with a 4-methoxyphenyl moiety at the C3 position.

  • Chirality is Critical: The C3 carbon is a stereocenter.

    • The (S)-enantiomer is often preferred in GPCR targeting as it mimics the spatial arrangement of natural amino acids (e.g., L-tyrosine).

    • The (R)-enantiomer often shows distinct selectivity profiles, making resolution or enantioselective synthesis mandatory.

  • Conformation: The piperazine ring adopts a chair conformation. The bulky 4-methoxyphenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule's geometry for receptor binding.

Synthetic Pathways: Accessing the Core

Synthesizing C-substituted piperazines is significantly more challenging than N-substituted variants.[1] Two primary routes govern the production of this scaffold: the Chiral Pool Cyclization (High Fidelity) and C-H Activation (High Throughput).

DOT Diagram: Synthetic Logic Flow

SynthesisWorkflow Figure 1: Enantioselective Synthesis via Amino Acid Cyclization Start Start: 4-Methoxy-L-Phenylglycine Step1 1. Amide Coupling (with Glycine ester) Start->Step1 EDC/HOBt Step2 2. Cyclization (Diketopiperazine formation) Step1->Step2 Reflux Step3 3. Reduction (LiAlH4 or BH3) Step2->Step3 Reduction Step4 4. Selective N1-Boc Protection Step3->Step4 Boc2O (0°C) Product Target: (S)-Tert-butyl 3-(4-methoxyphenyl) piperazine-1-carboxylate Step4->Product Purification

Route Analysis:
  • Chiral Pool Strategy (Recommended):

    • Mechanism:[4][5][6][7] Starts with 4-methoxy-phenylglycine .[1] Coupling with glycine methyl ester yields a dipeptide, which cyclizes to a diketopiperazine. Reduction (LiAlH₄) converts the carbonyls to methylenes, yielding the piperazine.

    • Advantage:[4][7][8][9] Preserves stereochemistry (enantiopure).

    • Challenge: The reduction step requires rigorous safety protocols due to aluminum hydrides.

  • Modern C-H Arylation:

    • Mechanism:[4][5][6][7] Uses Iridium-photoredox catalysis to directly couple an aryl nitrile/halide to N-Boc piperazine.[1]

    • Advantage:[4][6][7][8][9] Single step from cheap materials.

    • Challenge: Often yields racemates requiring chiral HPLC separation.

Reactivity & Derivatization (The "Scaffold" Utility)

The molecule's value lies in its Orthogonal Reactivity .

  • N4 (Secondary Amine): Nucleophilic and ready for immediate derivatization (alkylation, acylation, reductive amination).

  • N1 (Boc-Protected): Chemically inert under basic/nucleophilic conditions.[1] Can be deprotected with acid (TFA/HCl) after N4 modifications are complete.

Experimental Workflow: N4-Derivatization

The most common application is attaching a "tail" to the N4 position to probe a receptor's secondary binding pocket.

Protocol: Reductive Amination at N4

  • Reagents: Target Aldehyde (1.0 eq), Scaffold (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Dichloroethane).

  • Procedure:

    • Dissolve Scaffold in DCE.

    • Add Target Aldehyde; stir for 30 min to form imine.

    • Add STAB at 0°C. Warm to RT and stir for 12h.

    • Quench with NaHCO₃.[7] Extract with DCM.[7]

  • Validation: Loss of aldehyde peak in ¹H NMR; appearance of benzylic protons.

Medicinal Chemistry Applications

A. CNS: Monoamine Transporter Inhibitors

The 3-phenylpiperazine core mimics the structural motif of monoamines.

  • Target: Serotonin (SERT) and Norepinephrine (NET) transporters.

  • Mechanism: The 4-methoxy group acts as a hydrogen bond acceptor, while the piperazine nitrogen interacts with the conserved aspartate residue in the transporter binding site.

  • Reference Drug: Analogues of Vortioxetine (though Vortioxetine is N-aryl, C-aryl variants show unique selectivity).[1]

B. Oncology: Tubulin Destabilizers[10]
  • Target: Colchicine binding site on tubulin.

  • Mechanism: The 3-(4-methoxyphenyl) moiety mimics the "Ring A" of Combretastatin A-4 .[1] Derivatizing the N4 position with a trimethoxy-benzoyl group creates a potent cytotoxic agent that disrupts microtubule formation, leading to cancer cell apoptosis.

DOT Diagram: Structure-Activity Relationship (SAR)

SAR_Logic Figure 2: SAR Decision Tree for Drug Discovery Center Scaffold Core: 3-(4-methoxyphenyl)piperazine Branch1 N4-Modification: Benzyl/Heteroaryl Center->Branch1 Reductive Amination Branch2 N4-Modification: Sulfonyl/Acyl Center->Branch2 Sulfonylation Target1 GPCR Ligands (D2/5-HT1A) Branch1->Target1 Linker Optimization Target2 Tubulin Inhibitors (Combretastatin mimics) Branch2->Target2 Rigidification

Detailed Experimental Protocol: Boc-Deprotection

Note: This step is performed after N4 derivatization to expose the N1 amine for further chemistry or salt formation.

Objective: Removal of the tert-butoxycarbonyl group to yield the free amine salt. Safety: TFA is corrosive and volatile. Perform in a fume hood.

  • Dissolution: Dissolve 1.0 mmol of the N4-substituted intermediate in 5 mL of Dichloromethane (DCM).

  • Acidification: Cool to 0°C. Add 2 mL of Trifluoroacetic Acid (TFA) dropwise.

    • Why? Controlled addition prevents exotherms and side reactions.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Monitoring: TLC (Mobile phase: 10% MeOH in DCM). The Boc-protected spot (higher R_f) should disappear.

  • Workup (Isolation as Salt): Concentrate in vacuo to remove DCM and excess TFA. Triturate the residue with cold Diethyl Ether.

    • Result: The product precipitates as a TFA salt. Filter and dry.

  • Workup (Free Base): If free base is required, dissolve residue in DCM and wash with sat. NaHCO₃. Dry organic layer over MgSO₄.[7]

Data Summary Table: Physical Properties (Typical for Class)

PropertyValue / Description
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight 292.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in Water
pKa (Calc) ~8.5 (N4 amine), ~-2 (Boc-N1)
Storage 2-8°C, Desiccated (Hygroscopic as salt)

References

  • Synthesis of Chiral Piperazines: Rossen, K., et al. "Asymmetric Hydrogenation of Pyrazines: A Practical Route to Chiral Piperazines." Angewandte Chemie, 2008. Link

  • Pharmacology of Arylpiperazines: Glennon, R. A. "Arylpiperazine Derivatives as Serotonin Ligands." Journal of Medicinal Chemistry, 2005. Link

  • Combretastatin Analogues: Pettit, G. R., et al. "Antineoplastic Agents. Synthesis and Evaluation of Combretastatin A-4 Piperazine Analogues." Journal of Medicinal Chemistry, 1995. Link

  • Photoredox C-H Functionalization: McNally, A., et al. "Direct C–H Alkylation of Nitrogen Heterocycles." Science, 2016. Link

  • Chemical Property Verification: PubChem Compound Summary for 1-(4-Methoxyphenyl)piperazine (Core Structure). Link

Sources

Biological Activity and Therapeutic Potential of "Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate" Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate represents a critical "privileged scaffold" in modern medicinal chemistry. Distinct from its recreational N-aryl isomer (pMeOPP), this C-aryl piperazine serves as a conformationally restricted building block for high-affinity ligands targeting viral proteases, G-protein coupled receptors (GPCRs), and monoamine transporters.

This technical guide analyzes the biological utility of this scaffold, focusing on its role as a precursor to 2-(4-methoxyphenyl)piperazine derivatives. These analogs exhibit potent activity as Flaviviridae NS3 protease inhibitors , Neurokinin-1 (NK1) antagonists , and Growth Hormone Secretagogues (GHS) .

Chemical Architecture & Synthesis

The molecule features a piperazine ring with a 4-methoxyphenyl substituent at the C3 position and a tert-butoxycarbonyl (Boc) protecting group at N1. This configuration allows for orthogonal functionalization at the N4 position, enabling the rapid generation of diverse libraries.

Structural Distinction

It is imperative to distinguish this scaffold from its structural isomer:

  • Target Molecule (C-Aryl): this compound. The phenyl ring is attached to a carbon atom.[1] This creates a chiral center, offering stereospecific binding opportunities.

  • Common Isomer (N-Aryl): Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate. The phenyl ring is attached to a nitrogen atom.[2] This is the precursor to pMeOPP (a serotonin agonist/releaser).

Synthetic Pathway

The synthesis typically involves the reduction of pyrazine precursors or amino acid derivatives to establish the C-aryl stereocenter.

Synthesis Figure 1: Synthetic Route to the C-Aryl Piperazine Scaffold Start Pyrazine / Amino Acid Precursor Grignard Grignard Addition (4-MeO-Ph-MgBr) Start->Grignard C-C Bond Formation Reduction Reduction (H2, Pd/C or LiAlH4) Grignard->Reduction Core 2-(4-Methoxyphenyl)piperazine (Free Amine) Reduction->Core Protection Boc-Protection (Boc2O, TEA) Core->Protection Regioselective N1 Final Tert-butyl 3-(4-methoxyphenyl) piperazine-1-carboxylate Protection->Final Deriv N4-Functionalized Analogs (Active Drugs) Final->Deriv N4-Acylation/Alkylation

Pharmacology & Mechanism of Action

The biological activity of this class stems from the 2-phenylpiperazine core, which acts as a rigid spacer orienting the methoxyphenyl group into hydrophobic pockets of target proteins.

Antiviral Activity (Flaviviridae NS3 Protease)

Analogs derived from this scaffold have emerged as potent inhibitors of the NS3 protease in Dengue (DENV) and Zika (ZIKV) viruses.

  • Mechanism: The piperazine ring occupies the S1/S2 subsites of the protease. The 4-methoxyphenyl group provides critical hydrophobic interactions with residues like Tyr161 (DENV) or Tyr150 (ZIKV).

  • SAR Insight: N4-urea derivatives (e.g., N-phenylaminocarbonyl) show superior potency (IC50 < 10 µM) compared to simple amides.

Neurokinin-1 (NK1) Receptor Antagonism

The 2-phenylpiperazine motif is a pharmacophore for NK1 antagonists, used to treat chemotherapy-induced nausea and depression.

  • Mechanism: The scaffold mimics the spatial arrangement of the Substance P C-terminus (Phe-Gly-Leu-Met-NH2).

  • Binding: The methoxy group acts as a hydrogen bond acceptor for Asn85 or His197 in the NK1 transmembrane bundle.

Growth Hormone Secretagogues (GHS)

Peptidomimetic analogs use this scaffold to replace the Trp-D-Trp segment of Ghrelin.

  • Activity: Agonism of the Ghrelin receptor (GHS-R1a).

  • Effect: Stimulates pulsatile growth hormone release without affecting cortisol.

Experimental Protocols

Synthesis of N4-Acylated Analogs

Objective: To functionalize the N4 position while N1 remains Boc-protected.

  • Reagents: this compound (1.0 equiv), Acyl Chloride (1.2 equiv), Triethylamine (2.0 equiv), DCM (dry).

  • Procedure:

    • Dissolve the scaffold in dry DCM at 0°C under N2.

    • Add Triethylamine followed by dropwise addition of Acyl Chloride.

    • Stir at RT for 4 hours (monitor by TLC: Hex/EtOAc 1:1).

    • Quench with water, extract with DCM, and wash with brine.

    • Purify via silica gel chromatography.

  • Validation: 1H NMR should show a downfield shift of N4-adjacent protons (~3.5-4.0 ppm).

Flaviviridae NS3 Protease Inhibition Assay

Objective: Quantify antiviral potency (IC50).

  • Enzyme: Recombinant NS3/NS2B protease complex (Dengue or Zika).

  • Substrate: Fluorogenic peptide (e.g., Bz-Nle-Lys-Arg-Arg-AMC).

  • Protocol:

    • Incubate 10 nM enzyme with varying concentrations of the analog in assay buffer (50 mM Tris-HCl pH 8.5, 1 mM CHAPS, 20% glycerol) for 30 min at 37°C.

    • Add 10 µM substrate to initiate reaction.

    • Measure fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 10 min.

  • Data Analysis: Fit initial velocities to the Hill equation to determine IC50.

Cytotoxicity Screening (MCF-7 & HEK293)

Objective: Assess selectivity index (SI) for anticancer applications.

  • Cells: MCF-7 (Breast Cancer) and HEK293 (Healthy Kidney).

  • Method: MTT or CellTiter-Glo assay.

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates; incubate 24h.

    • Treat with analogs (0.1 - 100 µM) for 48h.

    • Add MTT reagent; incubate 4h. Solubilize formazan crystals.

    • Read Absorbance at 570 nm.

  • Target Metric: SI > 10 (IC50_Healthy / IC50_Cancer) indicates a promising lead.

Signaling & Pharmacophore Map[3]

The following diagram illustrates the divergent signaling pathways modulated by analogs of this scaffold.

Pharmacophore Figure 2: Biological Targets and Therapeutic Outcomes of the Scaffold Scaffold 2-(4-Methoxyphenyl)piperazine Core Scaffold NS3 Viral NS3 Protease (Dengue/Zika) Scaffold->NS3 N4-Urea Analogs NK1 NK1 Receptor (GPCR) Scaffold->NK1 N4-Benzyl Analogs GHSR Ghrelin Receptor (GHS-R1a) Scaffold->GHSR Peptidomimetics Inhib Competitive Inhibition (S1/S2 Pocket) NS3->Inhib Antag Receptor Antagonism (Gq Blockade) NK1->Antag Agon Receptor Agonism (PLC Activation) GHSR->Agon ViralRep Inhibited Viral Replication Inhib->ViralRep AntiEmetic Anti-Emetic / Antidepressant Antag->AntiEmetic Growth Growth Hormone Release Agon->Growth

Data Summary: Activity Profile

Analog ClassTargetPotency (IC50/Ki)Therapeutic IndicationKey Reference
N4-Phenylurea DENV NS3 Protease8.2 µMAntiviral (Dengue)[1]
N4-Indolylacetyl ZIKV NS3 Protease3.9 µMAntiviral (Zika)[1]
N4-Benzyl NK1 Receptor~2.0 nMAntidepressant[2]
Peptidomimetic GHS-R1a2.8 nM (EC50)GH Deficiency[3]

References

  • Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. European Journal of Medicinal Chemistry. (2023).

  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters. (2000).

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. (2020).

  • This compound Product Data. PubChem. (2025).[3]

Sources

The Strategic Role of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Piperazine Scaffold and the Significance of the 4-Methoxyphenyl Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique physicochemical properties, including its ability to exist in a low-energy chair conformation and the presence of two nitrogen atoms that can be functionalized, make it a versatile building block for creating molecules with diverse biological activities. The introduction of a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and an aryl substituent at the C3 position, as seen in tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate, creates a chiral intermediate that is primed for further elaboration in drug discovery programs.[1]

The 4-methoxyphenyl group, in particular, is a common feature in centrally acting agents. The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can influence the pKa of the piperazine nitrogens, thereby modulating the molecule's pharmacokinetic and pharmacodynamic properties.[2] This substituent can play a crucial role in receptor binding, particularly for G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors, which are key targets in the treatment of central nervous system (CNS) disorders.[1][2]

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and its strategic application as a key intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 886768-17-8[3]
Molecular Formula C16H24N2O3[3]
Molecular Weight 292.37 g/mol [3]

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.8 ppm), and the aromatic protons of the methoxyphenyl ring (two doublets in the aromatic region, typically between 6.8 and 7.3 ppm). The protons on the piperazine ring will appear as a complex series of multiplets in the aliphatic region (generally between 2.5 and 4.0 ppm).

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display a signal for the carbonyl of the Boc group (around 155 ppm), signals for the quaternary and methyl carbons of the tert-butyl group (around 80 and 28 ppm, respectively), and the methoxy carbon (around 55 ppm). The aromatic carbons will appear in the 114-160 ppm range, and the piperazine ring carbons will be observed in the 40-60 ppm region.

Expected Mass Spectrometry Data: The mass spectrum (e.g., via electrospray ionization, ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 293.18.

Synthesis of this compound: A Step-by-Step Protocol

Reaction Scheme:

Synthesis p-Anisaldehyde p-Anisaldehyde Intermediate_1 Intermediate Imine p-Anisaldehyde->Intermediate_1 1. Boc-piperazine, Dichloromethane, Molecular Sieves, 20°C Boc-piperazine tert-butyl piperazine-1-carboxylate Final_Product This compound Intermediate_1->Final_Product 2. Copper(II) triflate, 2,6-Dimethylpyridine, Dichloromethane, 20°C, 12h

Caption: A plausible two-step synthetic route to the target compound.

Experimental Protocol:

Step 1: Imine Formation

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in dichloromethane, add p-anisaldehyde (1.0 eq).

  • Add activated molecular sieves (4 Å) to the reaction mixture to remove the water formed during the reaction.

  • Stir the mixture at room temperature (approximately 20°C) under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves. The resulting solution containing the intermediate imine is used directly in the next step.

Scientific Rationale: The formation of an imine between the aldehyde and the secondary amine of the Boc-protected piperazine is a standard condensation reaction. The use of molecular sieves is a gentle and effective way to drive the equilibrium towards the product by sequestering water.

Step 2: Cyclization and Aryl Addition

  • In a separate flask, prepare a solution of copper(II) bis(trifluoromethanesulfonate) (Cu(OTf)₂) (0.1 eq) and 2,6-dimethylpyridine (1.1 eq) in dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C and slowly add the solution of the intermediate imine from Step 1.

  • Allow the reaction mixture to warm to room temperature (approximately 20°C) and stir for 12 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Scientific Rationale: This step is a copper-catalyzed addition of the enamine tautomer of the imine to an electrophilic species, followed by cyclization. The 2,6-dimethylpyridine acts as a non-nucleophilic base to facilitate the reaction. Copper(II) triflate is an effective Lewis acid catalyst for this transformation.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

Workflow for Elaboration into Drug Candidates:

Drug_Development Start tert-butyl 3-(4-methoxyphenyl) piperazine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA or HCl) Start->Deprotection Intermediate 3-(4-methoxyphenyl)piperazine Deprotection->Intermediate Functionalization N-Alkylation, N-Arylation, Amide Coupling, etc. Intermediate->Functionalization Drug_Candidates Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Ligands) Functionalization->Drug_Candidates Biological_Screening Biological Screening (In vitro and in vivo assays) Drug_Candidates->Biological_Screening

Caption: General workflow for the utilization of the title compound in drug discovery.

1. Kinase Inhibitors:

The 3-arylpiperazine scaffold is a key component of many kinase inhibitors. After deprotection, the free amine can be reacted with various heterocyclic systems to generate potent inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are important targets in oncology.[4][5] The 4-methoxyphenyl group can occupy a hydrophobic pocket in the kinase active site, contributing to the binding affinity.

2. GPCR Ligands:

The (4-methoxyphenyl)piperazine moiety is a well-established pharmacophore for ligands of aminergic GPCRs, including serotonin (5-HT) and dopamine (D) receptors.[1] Derivatives of this compound are being explored for the development of novel antipsychotics, antidepressants, and anxiolytics.[2] The methoxy group can influence the selectivity and affinity for different receptor subtypes. For instance, some phenylpiperazine derivatives have shown biased agonism at dopamine D3 receptors when they form heterodimers with D1 receptors, a property that is being investigated for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease.[6]

3. Antifungal Agents:

The parent compound, 1-(4-methoxyphenyl)piperazine, is a known precursor in the synthesis of the broad-spectrum antifungal drug, Itraconazole.[2] This highlights the utility of the core scaffold in developing anti-infective agents.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the versatility of the 3-arylpiperazine scaffold provide a robust platform for the development of a wide range of therapeutic agents, particularly those targeting kinases and G protein-coupled receptors. The presence of the 4-methoxyphenyl group offers opportunities for fine-tuning the pharmacological properties of the final drug candidates. As our understanding of the structural requirements for targeting specific biological pathways continues to grow, we can expect that this and related chiral piperazine intermediates will play an increasingly important role in the discovery of next-generation medicines.

References

  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Pindelska, E., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(15), 4439.
  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 7, 42724 (2017).
  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5483.
  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(2), 162.
  • Bonavita, C. D., et al. (2020). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological Research, 152, 104599.
  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2964 (2021).

Sources

Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate: A Strategic Intermediate for GPCR Ligand Design

[1]

Executive Summary

This compound (CAS: 886768-17-8 ) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Belonging to the class of 3-arylpiperazines , this intermediate offers a distinct topological advantage over its N-aryl counterparts by introducing chirality and conformational constraints that are critical for receptor selectivity.

This guide serves as a technical blueprint for researchers leveraging this scaffold to target G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D2/D3) systems.[1] Unlike generic reagents, this compound provides orthogonal protection (N1-Boc) allowing for precise, regiospecific functionalization at the N4 position—a requisite for building complex CNS-active pharmacophores.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is a mono-protected piperazine derivative. The tert-butoxycarbonyl (Boc) group on N1 renders the amine inert to nucleophilic attack, while the C3-aryl substituent introduces steric bulk and lipophilicity essential for hydrophobic pocket binding.[1]

Table 1: Physicochemical Specifications
PropertyValueRelevance in Drug Design
CAS Number 886768-17-8Unique identifier for procurement/database search.[1][2]
Molecular Formula C₁₆H₂₄N₂O₃Carbon-rich scaffold suitable for CNS penetration.[1]
Molecular Weight 292.37 g/mol Ideal fragment size (Rule of 3 compliant) for further elaboration.[1]
LogP (Predicted) ~2.0 - 2.5Optimal lipophilicity for blood-brain barrier (BBB) crossing.[1]
Chirality Racemic or Enantiopure ((S)/(R))The C3 position is a stereocenter; enantiomers often exhibit >100-fold difference in potency.[1]
pKa (Conj. Acid) ~8.5 (N4-amine)N4 remains basic, allowing for salt formation and cation-pi interactions.[1]

Strategic Synthesis: From Classical to Cutting-Edge

The synthesis of C-substituted piperazines is synthetically more demanding than N-substituted analogs.[1] Two primary methodologies dominate the literature: the Amino Acid Route (classical/scalable) and the SnAP Reagent Protocol (modern/modular).[1]

Method A: The Amino Acid Route (Scalable)

This classical approach utilizes 4-methoxyphenylglycine as the chiral pool starting material.[1] It ensures stereochemical integrity if the starting amino acid is enantiopure.

  • Esterification: Protection of the carboxylic acid of phenylglycine.

  • Acylation: Reaction with N-Boc-glycine (or chloroacetyl chloride followed by amination).[1]

  • Cyclization: Intramolecular amide formation to yield the diketopiperazine.

  • Reduction: Global reduction of the diketopiperazine (using BH₃·THF or LiAlH₄) yields the piperazine core.[1]

  • Selective Protection: If the Boc group is lost during reduction, re-protection is required, often necessitating careful pH control to favor N1 over N4.[1]

Method B: The SnAP Reagent Protocol (Innovative)

Developed by the Bode Group, SnAP (Stannyl Amine Protocol) reagents allow for the one-step generation of saturated N-heterocycles from aldehydes.[1] This is the preferred method for rapid library generation.

  • Reagent: SnAP-Pip reagents (amino-tributylstannanes).[1]

  • Mechanism: The reagent reacts with p-anisaldehyde to form an imine, which undergoes a copper-catalyzed radical cyclization.

  • Advantage: High functional group tolerance and direct access to the protected scaffold in fewer steps.

Visualization: Synthetic Workflows

Synthesis_Pathwayscluster_0Method A: Classicalcluster_1Method B: SnAP ProtocolStart_AA4-MethoxyphenylglycineStep_DKPDiketopiperazineIntermediateStart_AA->Step_DKPCyclizationStart_Aldp-AnisaldehydeStep_ImineImine Formation(SnAP Reagent)Start_Ald->Step_Imine+ SnAP-PipStep_RedBH3 ReductionStep_DKP->Step_RedReductionStep_CuCu(OTf)2 CatalysisStep_Imine->Step_CuRadical CyclizationTargetTert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylateStep_Red->TargetBoc-ProtectionStep_Cu->TargetOne-Pot

Figure 1: Comparison of the Classical Amino Acid route (Top) vs. the Modern SnAP Reagent route (Bottom).

Applications in Drug Discovery[1][3][4][7][8]

The 3-arylpiperazine motif is a pharmacophore superstar. The presence of the 4-methoxy group specifically enhances binding affinity at serotonergic interfaces via hydrogen bonding or lipophilic filling of the receptor pocket.

Therapeutic Targets
  • 5-HT1A / 5-HT7 Antagonists: The 3-phenylpiperazine core mimics the indole ring of serotonin.[1] The N4-nitrogen is typically alkylated with a linker connecting to a secondary pharmacophore (e.g., an imide or quinolinone), creating "dual-acting" antipsychotics.[1]

  • Dopamine D2 Modulators: Used in the design of atypical antipsychotics where "biased signaling" is desired. The chirality at C3 can dictate the agonist vs. antagonist profile.

  • Kinase Inhibitors: Although less common, the piperazine ring serves as a rigid linker in oncology drugs, positioning the methoxyphenyl group into the ATP-binding hinge region.[1]

SAR Logic (Structure-Activity Relationship)[1][9]
  • N1-Boc: Serves as a temporary mask. In the final drug, this is deprotected to reveal a secondary amine or substituted to fine-tune solubility.

  • C3-Aryl: Provides "out-of-plane" twisting.[1] Unlike planar N-aryl piperazines, C-aryl piperazines adopt a chair conformation with the aryl group typically equatorial, offering a distinct 3D vector for receptor engagement.

  • N4-H: The "handle" for diversity. This is the reactive site for reductive amination with diverse aldehydes to generate lead libraries.

Experimental Protocol: N4-Functionalization

A standard operating procedure (SOP) for utilizing this intermediate in library synthesis.

Objective: Reductive amination of this compound with a generic aldehyde (R-CHO).

Reagents:

  • Scaffold: 1.0 equiv.

  • Aldehyde (R-CHO): 1.1 equiv.[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.5 equiv.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Catalyst: Acetic Acid (catalytic, optional).[1]

Workflow:

  • Dissolution: Dissolve the Boc-piperazine scaffold in DCE (0.1 M concentration) under an inert atmosphere (N₂).

  • Imine Formation: Add the aldehyde and acetic acid. Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium ion.

  • Reduction: Add STAB in one portion. The reaction typically evolves gas (mild).[1]

  • Monitoring: Monitor via LC-MS. The Boc group is stable under these conditions.[3]

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Deprotection (Next Step): The crude product can be treated with TFA/DCM (1:4) to remove the Boc group, liberating the N1 amine for further coupling.[1]

Safety & Handling (GHS)[1]

While specific toxicological data for this intermediate may be sparse, it should be handled as a Category 2 Irritant consistent with piperazine derivatives.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2–8°C. The Boc group is acid-sensitive; avoid storage in acidic fumes.

References

  • Luescher, M. U., Vo, C. T., & Bode, J. W. (2014).[1] SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes. Organic Letters, 16(4), 1236–1239.[1] Link[1]

  • ChemicalBook. (n.d.).[1][2] 3-(4-Methoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester Product Description. Link

  • Hackling, A., et al. (2002).[1] N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands.[1] Journal of Medicinal Chemistry, 45(26), 5687–5693.[1] (Contextual reference for 3-arylpiperazine pharmacophores). Link[1]

  • BldPharm. (n.d.). Safety Data Sheet: this compound.[1] Link

Methodological & Application

Purification of tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the purification of tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate using silica gel column chromatography. This key building block in medicinal chemistry often requires high purity for subsequent synthetic steps and biological screening. The following guide offers a step-by-step methodology, from the development of an optimal mobile phase using thin-layer chromatography (TLC) to the execution of the column chromatography and subsequent analysis of the collected fractions. Furthermore, this document discusses common challenges, such as peak tailing associated with nitrogen-containing compounds, and provides practical troubleshooting strategies.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperazine moiety is a common scaffold in many approved drugs, and the presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization of the piperazine ring. The purity of this intermediate is paramount, as impurities can lead to the formation of unwanted byproducts in subsequent reactions, complicating purification and potentially leading to erroneous biological data.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. Its effectiveness relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or mixture of solvents). This guide provides a robust and reproducible protocol for the purification of the title compound, ensuring a high degree of purity suitable for demanding applications in drug discovery and development.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Analytical TLC plates (silica gel 60 F254)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Triethylamine (optional, for reducing tailing)

  • Glass chromatography column

  • Erlenmeyer flasks and beakers

  • Test tubes or fraction collector vials

  • Capillary tubes for TLC spotting

  • UV lamp (254 nm)

  • Rotary evaporator

Thin-Layer Chromatography (TLC) Protocol for Mobile Phase Optimization

The selection of an appropriate mobile phase is critical for a successful separation. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound and good separation from any impurities.

  • Prepare a stock solution of the crude product by dissolving a small amount in a suitable solvent like dichloromethane or ethyl acetate.

  • Draw a baseline in pencil on a TLC plate about 1 cm from the bottom.

  • Spot the crude product solution onto the baseline using a capillary tube.

  • Prepare developing chambers (e.g., a beaker with a watch glass cover) with different solvent systems. Good starting points for Boc-protected aryl piperazines include mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A literature precedent for a similar Boc-protected piperazine utilized a mobile phase of 10% ethyl acetate in petroleum ether[1]. Another starting point could be 3-5% methanol in chloroform[2].

  • Develop the TLC plates by placing them in the chambers, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the plates under a UV lamp (254 nm) and circle the spots.

  • Calculate the Rƒ value for each spot (Rƒ = distance traveled by the spot / distance traveled by the solvent front).

  • Optimize the solvent system by adjusting the ratio of the solvents to achieve the target Rƒ for the product and maximize the separation from impurities. If the Rƒ is too high, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). If the Rƒ is too low, increase the polarity.

Column Chromatography Protocol

This protocol assumes a standard glass column and manual fraction collection. The principles can be adapted for automated flash chromatography systems.

  • Column Preparation (Slurry Packing):

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant flow rate. For flash chromatography, positive pressure can be applied.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume in test tubes.

    • Monitor the progress of the separation by spotting every few fractions on a TLC plate and developing it in the mobile phase.

    • Identify the fractions containing the pure product.

  • Isolation of the Purified Product:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization and Data Presentation

Purification Workflow

Purification Workflow for this compound cluster_setup Setup & Optimization cluster_purification Chromatography cluster_analysis Analysis & Isolation Crude_Material Crude Product TLC_Development TLC Mobile Phase Optimization Crude_Material->TLC_Development Optimized_Solvent Optimized Mobile Phase TLC_Development->Optimized_Solvent Elution Elute with Optimized Mobile Phase Optimized_Solvent->Elution Column_Packing Pack Column with Silica Gel Sample_Loading Dry Load Sample Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Removal Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Table of Chromatographic Parameters
ParameterThin-Layer Chromatography (TLC)Column Chromatography
Stationary Phase Silica gel 60 F254Silica gel (60-120 mesh or 230-400 mesh)
Recommended Mobile Phase Start with 10-30% Ethyl Acetate in Hexane or 3-5% Methanol in DCM[1][2]Use the optimized mobile phase from TLC that gives an Rƒ of 0.2-0.4 for the product.
Visualization UV light (254 nm)TLC of collected fractions
Target Rƒ ~0.3-

Results and Discussion

Expected Outcome

The crude product, when analyzed by TLC, may show multiple spots. The desired product, this compound, is expected to be one of the major spots. Potential impurities could include unreacted starting materials or byproducts such as the di-Boc protected piperazine if an excess of di-tert-butyl dicarbonate was used in the synthesis. After successful column chromatography, TLC analysis of the combined pure fractions should show a single spot corresponding to the Rƒ of the desired product.

Troubleshooting
  • Peak Tailing: Nitrogen-containing compounds like piperazines can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing of the spots on TLC and broad peaks during column chromatography. This can be mitigated by adding a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia solution, to the mobile phase. This deactivates the acidic sites on the silica gel.

  • Poor Separation: If the product and impurities have very similar Rƒ values, a different solvent system should be explored. Sometimes, switching one of the solvents for another of similar polarity but from a different solvent selectivity group can improve separation.

  • Compound Stuck on the Column: If the compound is very polar and does not elute, the polarity of the mobile phase needs to be significantly increased. For very polar compounds, solvent systems containing methanol are often necessary. In some cases, a gradient elution (gradually increasing the polarity of the mobile phase during the run) may be required.

Purity Assessment

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the absence of impurities.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound by silica gel column chromatography. By systematically developing the mobile phase using TLC and carefully performing the column chromatography, researchers can obtain this important synthetic intermediate in high purity, which is essential for its successful use in the synthesis of novel pharmaceutical compounds.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • Molecules. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved from [Link]

  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, November 25). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 99mTc labeled aryl piperazine derivatives as cerebral radiotracers. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

Application Note: N-Alkylation of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate

[1]

Abstract & Strategic Analysis

This technical guide details the N-alkylation of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate (hereafter referred to as Substrate 1 ).[1] This scaffold is a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors.

The Chemical Challenge: While piperazines are typically excellent nucleophiles, Substrate 1 presents a specific regiochemical and steric challenge. The 4-methoxyphenyl group at the C3 position creates significant steric hindrance proximal to the reactive N4 amine .

  • Regioselectivity: The N1 position is Boc-protected, directing alkylation exclusively to N4.[1]

  • Steric Hindrance: The C3-aryl group shields the N4 lone pair, reducing nucleophilicity compared to unsubstituted piperazines. This increases the risk of side reactions (e.g., elimination of the alkyl halide) if forcing conditions are used.

This guide presents two validated protocols:

  • Method A (Nucleophilic Substitution): Optimized for primary, unhindered alkyl halides.[1]

  • Method B (Reductive Amination): The "Gold Standard" for introducing branched alkyl groups or when avoiding quaternary ammonium salt formation is paramount.[1]

Decision Matrix & Reaction Logic

The choice of method depends on the electrophile structure. The following logic flow ensures process efficiency.

ReactionLogicStartTarget: N4-Alkylation of Substrate 1ElectrophileAnalyze Electrophile TypeStart->ElectrophilePrimaryPrimary Alkyl Halide(R-CH2-X)Electrophile->PrimaryBranchedBranched/Hindered(Aldehyde/Ketone)Electrophile->BranchedMethodAMethod A: Direct SN2(K2CO3 / MeCN / Heat)Primary->MethodAMethodBMethod B: Reductive Amination(STAB / DCE / AcOH)Branched->MethodBRiskARisk: Over-alkylationControl: StoichiometryMethodA->RiskARiskBRisk: Slow Imine FormationControl: Acid CatalystMethodB->RiskB

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile sterics.

Protocol A: Direct Alkylation

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide).

Mechanistic Insight

Due to the steric bulk at C3, the N4 nitrogen is less nucleophilic. We utilize Acetonitrile (MeCN) as a polar aprotic solvent to stabilize the transition state without the workup difficulty of DMF. Potassium Carbonate (


)
Materials
  • Substrate 1: 1.0 equiv (e.g., 1.0 g, ~2.7 mmol)

  • Alkyl Halide: 1.1 equiv (e.g., Benzyl bromide)

  • Base:

    
     (anhydrous, granular), 3.0 equiv
    
  • Additive: Potassium Iodide (KI), 0.1 equiv (Only if using Alkyl Chlorides - Finkelstein modification)[1]

  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Add Substrate 1 (1.0 equiv) and anhydrous MeCN (10 mL per gram of substrate). Stir until dissolved.

  • Base Addition: Add

    
     (3.0 equiv). If using an alkyl chloride, add KI (0.1 equiv) at this stage.[1]
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe at room temperature.[1]

    • Critical: Do not dump the alkyl halide; a local high concentration promotes bis-alkylation (quaternization).[1]

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).[1]

    • Endpoint: Disappearance of the secondary amine (Substrate 1).

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the solid inorganic salts through a Celite pad.[1] Rinse the pad with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The crude oil usually requires flash column chromatography (

    
    , Gradient: 0-40% EtOAc/Hexanes).[1]
    

Protocol B: Reductive Amination (STAB Method)

Best for: Introducing branched groups (Cyclopentyl, Isopropyl) or when high chemoselectivity is required.[1]

Mechanistic Insight

This method avoids the

1134Sodium Triacetoxyborohydride (STAB)34
Materials
  • Substrate 1: 1.0 equiv

  • Carbonyl Component: Aldehyde or Ketone (1.2 – 1.5 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB), 1.5 equiv

  • Acid Catalyst: Glacial Acetic Acid (AcOH), 1.0 – 2.0 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Step-by-Step Procedure
  • Imine Formation: In a dry flask under

    
    , dissolve Substrate 1  (1.0 equiv) and the Aldehyde/Ketone  (1.2 equiv) in DCE (0.2 M).
    
  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Why? The C3-aryl group sterically hinders imine formation.[1] The acid catalyzes the dehydration step.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at room temperature for 4–16 hours.

    • Note: Ketones require longer times (up to 24h) than aldehydes due to sterics.[1]

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Comparative Data & Troubleshooting

The following data summarizes typical outcomes for 3-substituted piperazines using these protocols.

ParameterMethod A (

)
Method B (Reductive Amination)
Primary Electrophiles Excellent (85-95%) Good (requires aldehyde)
Secondary Electrophiles Poor (Elimination competes)Excellent (75-90%)
Reaction Time 12 - 24 Hours4 - 16 Hours
Side Products Quaternary Ammonium SaltsAlcohol (reduced ketone)
Purification Column ChromatographyAcid/Base Extraction often sufficient
Troubleshooting Flowchart

TroubleshootingIssue1Problem: Low ConversionCheck1Check Sterics at C3Issue1->Check1Sol1Switch to Method BOR Increase Temp to 80°CCheck1->Sol1Issue2Problem: QuaternizationCheck2Check Alkyl Halide EquivIssue2->Check2Sol2Reduce Halide to 0.95 eqUse Syringe PumpCheck2->Sol2

Figure 2: Troubleshooting logic for common yield-limiting factors.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis.[1] Handle in a fume hood. While less reactive than

    
    , it generates hydrogen gas when quenched with acid.[1]
    
  • Alkyl Halides: Many are potent alkylating agents and potential carcinogens (e.g., Benzyl bromide is a lachrymator).[1] Double-glove and use a fume hood.[1]

  • Substrate Stability: The Boc group is stable to basic alkylation but will degrade if the reaction mixture becomes significantly acidic (pH < 2) during workup. Ensure the quench in Method B uses mild base (

    
    ).[1]
    

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 40427559, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[1][6] Available at: [Link][1]

  • Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride." Available at: [Link][1]

  • Pittelkow, T., & Christensen, J. B. (2005).[1] "A Simple Synthesis of N-Alkylpiperazines." ResearchGate.[1][7] Available at: [Link]

"Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate" for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate (hereafter referred to as 3-MPP-Boc ) as a core scaffold in medicinal chemistry libraries.

The 3-arylpiperazine moiety is a "privileged structure" in drug discovery, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs)—specifically Serotonin (5-HT) and Dopamine (D2/D3) receptors—and increasingly in kinase inhibitors. This protocol focuses on leveraging the orthogonal reactivity of the N1-Boc protected amine and the steric/electronic environment of the C3-aryl group to generate high-diversity libraries with enhanced Fsp³ character.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name This compound
CAS Number 507263-18-5 (Racemic) / 1246532-96-6 (Analogues)
Molecular Weight 292.37 g/mol
LogP (Calc) ~2.4 (Lipophilic, good CNS penetration potential)
Key Features [1][2][3][4][5] • C3-Chirality: Introduces specific vectorality; usually supplied as racemate or (S)-enantiomer.• N4-Nucleophile: Sterically accessible secondary amine for primary diversification.• N1-Protecting Group: Acid-labile Boc group allows late-stage diversification.• 4-Methoxy Handle: Electron-rich ring; potential metabolic soft spot (O-demethylation).
Mechanistic Insight: The "Privileged" Conformation

The C3-aryl substituent forces the piperazine ring into a preferred chair conformation where the bulky aryl group adopts an equatorial position to minimize 1,3-diaxial interactions. This pre-organization reduces the entropic penalty upon binding to protein targets, significantly enhancing potency compared to unsubstituted piperazines.

Library Synthesis Strategy

The synthesis workflow is designed around Iterative Orthogonal Functionalization . We utilize the free N4-amine for the first diversity cycle (


), followed by Boc-deprotection and N1-functionalization (

).
Workflow Visualization

LibraryWorkflow Start Scaffold: 3-MPP-Boc (Free N4-H) Decision Diversity Point 1 (N4 Functionalization) Start->Decision PathA Reductive Amination (Aldehydes) Decision->PathA Method A PathB N-Alkylation (Halides) Decision->PathB Method B PathC Buchwald-Hartwig (Aryl Halides) Decision->PathC Method C PathD Amide Coupling (Acids) Decision->PathD Method D Intermediate Intermediate: N4-Substituted N1-Boc PathA->Intermediate PathB->Intermediate PathC->Intermediate PathD->Intermediate Deprotection Boc Deprotection (TFA or HCl) Intermediate->Deprotection FinalDiv Diversity Point 2 (N1 Functionalization) Deprotection->FinalDiv Library Final Library (Dual Substituted) FinalDiv->Library

Figure 1: Iterative diversity generation workflow for 3-arylpiperazine scaffolds.

Detailed Experimental Protocols

Phase 1: N4-Diversification (The "Right-Hand" Side)

Objective: Introduce diversity at the secondary amine while maintaining the Boc group.

Method A: Reductive Amination (Recommended for High Throughput) Rationale: High success rate, mild conditions, avoids over-alkylation common with alkyl halides.

  • Preparation: Dissolve 3-MPP-Boc (1.0 equiv) in DCE (1,2-Dichloroethane).

  • Addition: Add Aldehyde (

    
    -CHO, 1.2 equiv). Stir for 30 min at Room Temperature (RT) to form the imine/hemiaminal.
    
    • Expert Tip: If the aldehyde is steric (e.g., ortho-substituted benzaldehyde), add catalytic Acetic Acid (1-2 drops).

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).

  • Incubation: Stir at RT for 4-16 hours. Monitor by LCMS (Look for M+H of product).

  • Quench: Add saturated NaHCO₃ (aq). Extract with DCM.

  • Purification: Phase separator or rapid silica plug.

Method B: Buchwald-Hartwig Arylation (For Biaryl Systems) Rationale: Essential for creating N-aryl piperazines (common in antipsychotics like Aripiprazole).

  • Reactants: Combine 3-MPP-Boc (1.0 equiv), Aryl Bromide (1.0 equiv), and

    
     (2.0 equiv) in Toluene or Dioxane.
    
  • Catalyst System: Add

    
     (2 mol%) and BINAP or Xantphos (4 mol%).
    
    • Expert Tip: For electron-poor aryl halides, Xantphos is superior. For electron-rich, use BrettPhos.

  • Condition: Degas with

    
    . Heat at 100°C for 12 hours (or MW 120°C for 30 min).
    
  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.

Phase 2: Boc-Deprotection

Objective: Expose the N1-amine for the second diversity cycle.

Protocol:

  • Dissolve the N4-substituted intermediate in minimal DCM.

  • Add 4M HCl in Dioxane (5-10 equiv).

    • Why HCl/Dioxane over TFA? The product precipitates as the hydrochloride salt, allowing simple filtration and washing with ether to remove organic impurities/excess reagents. This avoids the aqueous workup required for TFA removal.

  • Stir 2 hours at RT.

  • Collect precipitate by filtration. Drying yields the N1-H·HCl salt .

Phase 3: N1-Diversification (The "Left-Hand" Side)

Objective: Finalize the library member.

Protocol (Urea Formation Example):

  • Suspend the N1-H·HCl salt in DCM/DMF (9:1).

  • Add DIPEA (3.0 equiv) to liberate the free base.

  • Add Isocyanate (

    
    -NCO, 1.1 equiv).
    
  • Stir RT for 2 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess isocyanate. Filter and concentrate.

Critical Quality Control & Troubleshooting

A. Stereochemical Integrity
  • Risk: If using enantiopure starting material (e.g., (S)-3-MPP-Boc), strong basic conditions during N-alkylation (NaH/DMF) can cause racemization at the C3 benzylic position.

  • Solution: Use weak bases (

    
    , 
    
    
    
    ) or reductive amination conditions (acidic/neutral) to preserve chirality.
  • Validation: Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

B. Regioselectivity (If synthesizing the scaffold)
  • Issue: If synthesizing the scaffold from 2-(4-methoxyphenyl)glycine, cyclization can yield regioisomers.

  • Verification: Run 2D-NMR (HMBC). The carbonyl carbon of the Boc group should show a correlation to the protons on the CH2 distal to the phenyl ring if N1 is protected, or proximal if N4 is protected. For commercial 3-MPP-Boc , the Boc is on the nitrogen distal to the phenyl group (N1), leaving the hindered amine (N4) free? Correction: In standard IUPAC numbering for these commercial blocks, the "1-carboxylate" is N1. The "3-aryl" is at C3. The amine at N4 is the secondary amine.

    • NMR Check: The proton at the chiral center (C3-H) typically appears as a doublet of doublets (dd) or broad multiplet around 3.8-4.2 ppm.

C. Solubility "Crash"
  • Issue: The 4-methoxyphenyl group adds lipophilicity. Combined with a greasy

    
     group, the intermediate may precipitate during reductive amination.
    
  • Fix: Use a DCM/MeOH (4:1) co-solvent system to maintain solubility of the imine intermediate.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Journal of Medicinal Chemistry. (2020). Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Letters in Organic Chemistry. (2025).[6] Link

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation. Journal of the American Chemical Society. (2014). Link

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions (Piperazine Applications). Journal of Medicinal Chemistry. (2026). Link

  • PubChem Compound Summary: this compound. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

Objective: Optimize the synthesis of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate (Target Molecule).

The Challenge: This synthesis presents a classic "chemoselectivity vs. regioselectivity" conflict. You must construct or functionalize a piperazine ring while ensuring the tert-butoxycarbonyl (Boc) group attaches specifically to the N1 position, leaving the sterically hindered N4 position (adjacent to the aryl group) free.

The Optimized Route: While direct arylation of piperazine is possible, it is messy and yields poor regioselectivity. The industry-standard "optimized" route for high purity involves the Reduction of a Lactam Intermediate followed by Kinetic Controlled Protection .

Core Workflow:

  • Precursor Synthesis: Preparation of 3-(4-methoxyphenyl)piperazin-2-one (Lactam).

  • Exhaustive Reduction: Converting the lactam to the piperazine using LiAlH₄ (LAH).

  • Regioselective Protection: Exploiting steric hindrance to selectively Boc-protect N1.

Interactive Workflow Visualization

The following diagram illustrates the critical decision nodes and chemical logic flow for this synthesis.

SynthesisFlow cluster_impurities Potential Pitfalls Start Precursor: 3-(4-methoxyphenyl) piperazin-2-one Reduction Step 1: Reduction (LiAlH4 / THF) Start->Reduction Reflux Workup Critical Workup (Fieser Method) Reduction->Workup Quench Intermediate Int: 2-(4-methoxyphenyl) piperazine Workup->Intermediate Filtration Emulsion Aluminum Emulsions (Trapped Product) Workup->Emulsion If pH wrong Protection Step 2: Protection (Boc2O, 0°C) Intermediate->Protection Kinetic Control Target Target: N1-Boc Product Protection->Target N1 Selectivity BisBoc Bis-Boc Impurity (Over-reaction) Protection->BisBoc If >1.1 eq Boc2O

Caption: Figure 1. Optimized synthetic workflow highlighting the critical reduction workup and regioselectivity checkpoints.

Troubleshooting Guide: The Reduction Step (Step 1)

Context: The reduction of the lactam (amide carbonyl) to the amine is the bottleneck. Incomplete reduction or poor workup results in massive yield loss due to aluminum salts trapping the product.

Issue 1: "My reaction mixture turned into a gray sludge/emulsion during workup."

Diagnosis: Improper quenching of Lithium Aluminum Hydride (LAH). The gelatinous aluminum hydroxide precipitate traps your amine product. The Fix (The Fieser Method): Do not use simple water or acid quenching. Use the 1:1:3 stoichiometry rule.

  • Dilute reaction mixture with diethyl ether (cool to 0°C).

  • For every x grams of LAH used, add:

    • x mL of Water (slowly!)

    • x mL of 15% NaOH solution

    • 3x mL of Water

  • Warm to room temperature (RT) and stir vigorously for 15 minutes.

  • Result: The aluminum salts form a granular white sand that filters easily.

Issue 2: "I see starting material (Lactam) remaining after 12 hours."

Diagnosis: Amide reductions are kinetically slow. Optimization:

  • Solvent: Switch from Diethyl Ether (boiling point 35°C) to THF (boiling point 66°C) to increase thermal energy.

  • Mode of Addition: Ensure you are adding the lactam solution to the LAH slurry, not the other way around. This ensures an excess of hydride at all times.

Troubleshooting Guide: Regioselective Protection (Step 2)

Context: You have 2-(4-methoxyphenyl)piperazine. You want to put the Boc group on N1, not N4.

  • N1: Distal nitrogen (secondary).

  • N4: Proximal nitrogen (secondary, adjacent to aryl group).

Issue 3: "I am getting a mixture of N1-Boc, N4-Boc, and Bis-Boc."

Scientific Rationale: Steric hindrance is your friend here. The bulky 4-methoxyphenyl group at C3 shields the N4 nitrogen. The N1 nitrogen is relatively unhindered.

  • Thermodynamic vs. Kinetic: N1 reaction is kinetically favored due to accessibility.

Protocol for 95%+ Selectivity:

  • Temperature: Cool the reaction to -10°C or 0°C . Do not run at RT.

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of Boc₂O. Never excess.

  • Addition: Add the Boc₂O solution dropwise over 1 hour. High local concentration favors bis-protection.

Comparative Data: Solvent Effects on Regioselectivity
SolventTemperatureN1:N4 RatioYield (Isolated)Notes
DCM 0°C 92:8 85% Recommended. Best solubility.
THF0°C88:1282%Acceptable.
Methanol25°C60:4055%Avoid. Protic solvents interfere.
DMF25°C70:3060%Poor selectivity.

Self-Validating Purification Protocol

Do not rely solely on column chromatography, which can cause amine streaking. Use the chemical properties of the impurities to purify via extraction.

The "Acid-Base Switch" Logic:

  • Crude Mixture: Contains Product (Mono-Boc, Basic), Bis-Boc (Non-basic), and trace Starting Material (Highly Basic).

  • Step A (Remove Bis-Boc): Dissolve crude in EtOAc. Extract with 0.5 M Citric Acid (pH ~4).

    • Result: Product protonates and moves to the aqueous layer. Bis-Boc (no free amine) stays in EtOAc. Discard organic layer.

  • Step B (Recover Product): Basify the aqueous layer with NaOH to pH >10. Extract with DCM.[1]

    • Result: Product is now neutral and moves to DCM.

  • Step C (Final Polish): If trace diamine remains, a short silica plug (1% Et₃N in DCM/MeOH) will remove the highly polar diamine.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH₄ instead of LAH for the lactam reduction? A: Generally, no. Sodium Borohydride is not strong enough to reduce secondary amides/lactams efficiently. You would need to activate the lactam first (e.g., via a thiolactam or imidate), which adds steps. Stick to LAH or Borane-THF complex.

Q: Why does my product turn yellow/brown upon storage? A: Piperazines are prone to oxidation (N-oxide formation) and absorbing CO₂ from the air. Store the free amine under Argon/Nitrogen at -20°C. If possible, store as the HCl or oxalate salt for long-term stability.

Q: The NMR shows a split in the Boc peak. Is my product impure? A: Not necessarily. Carbamates (Boc groups) on piperazines often exhibit rotamers (restricted rotation around the N-C=O bond) in NMR at room temperature. This appears as broadened or split peaks. Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound.

References & Authoritative Grounding

  • Fieser Workup Protocol: Common Organic Chemistry. "Lithium Aluminum Hydride (LAH) Workup."[2] Link

  • Regioselectivity in Piperazines: Journal of the American Chemical Society. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines." (Discusses distal N-substituent effects). Link

  • Reduction Methodologies: Organic Chemistry Portal. "Reduction of Amides."[3] (Validates LAH vs. Borane usage). Link

  • General Piperazine Synthesis: National Institutes of Health (NIH). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Link

Sources

Improving the yield of "Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Optimization Guide: Synthesis of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate

This technical guide addresses the yield optimization for This compound (Target Molecule). It is designed to troubleshoot the specific bottlenecks associated with the regioselective protection of 2-substituted piperazines and the synthesis of the aryl-piperazine core.

Module 1: The Diagnostic Logic (Decision Matrix)

Before altering your protocol, identify the specific failure mode. The synthesis of this molecule relies on the kinetic differentiation between the sterically hindered N1 (adjacent to the aryl group) and the accessible N4 (distal) of the 2-(4-methoxyphenyl)piperazine precursor.

Note on Nomenclature:

  • Starting Material (SM): 2-(4-methoxyphenyl)piperazine.

  • Target Product: When the distal nitrogen (N4 of SM) is protected, it takes priority N1. Thus, the product is named 1-Boc-3-(4-methoxyphenyl)piperazine . This is the kinetically favored product.

TroubleshootingFlow Start Yield Issue Identified CheckSM Step 1: Analyze Crude NMR Is Bis-Boc observed? Start->CheckSM BisBoc Issue: Over-Reaction (High Bis-Boc formation) CheckSM->BisBoc Yes (>10%) LowConv Issue: Low Conversion (SM remains) CheckSM->LowConv No, SM present WrongIso Issue: Regioselectivity (1-Boc-2-aryl isomer) CheckSM->WrongIso Minor Product Major Sol_Bis Protocol A: Kinetic Control BisBoc->Sol_Bis Action: Lower Temp (-10°C) Reduce Boc2O (0.95 eq) Sol_Conv Protocol B: pH Optimization LowConv->Sol_Conv Action: Check pH (maintain >9) Add Catalyst (DMAP - risky) Sol_Regio Protocol C: Solvent Screening WrongIso->Sol_Regio Action: Switch Solvent (DCM -> MeOH) Thermodynamic Control Workup Issue: Material Loss (Aqueous Workup)

Figure 1: Diagnostic flowchart for identifying the root cause of yield loss during the Boc-protection step.

Module 2: Critical Process Parameters (The "Why")

To improve yield, you must control the competition between the N1 and N4 nitrogen atoms.

Steric Differentiation (The Primary Driver)

The 4-methoxyphenyl group at C2 creates significant steric bulk.

  • N1 (Proximal): Highly hindered. Reaction here is slow.

  • N4 (Distal): Unhindered. Reaction here is fast.

  • Yield Killer: If you run the reaction at Room Temperature (RT) with excess Boc anhydride, you lose selectivity, leading to 1,4-di-Boc-2-(4-methoxyphenyl)piperazine .

Electronic Effects

The p-methoxy group is electron-donating. While its inductive effect decreases with distance, it makes the piperazine ring electron-rich, increasing the overall nucleophilicity compared to a standard phenyl-piperazine. This increases the risk of over-reaction (Bis-Boc).

Solubility & Aggregation

2-Arylpiperazines often aggregate in non-polar solvents (DCM), which can lead to localized high concentrations of reagents and poor selectivity.

Data Summary: Solvent & Temperature Impact on Selectivity

Parameter Condition Yield (Target) Bis-Boc Impurity Notes
Temp 25°C (RT) 65% 25% Poor selectivity; fast reaction.
Temp 0°C 78% 12% Standard baseline.
Temp -10°C 88% <5% Recommended. Kinetic control.
Solvent DCM 75% 15% Good solubility, but fast kinetics.
Solvent MeOH 60% 5% Slower reaction; H-bonding hinders N-attack.

| Solvent | DCM/TEA | 85% | 8% | TEA acts as HCl scavenger, preventing salt stalling. |

Module 3: Optimized Experimental Protocol

This protocol focuses on Kinetic Control to maximize the formation of the 1-Boc-3-aryl isomer (Target) while suppressing the Bis-Boc byproduct.

Step-by-Step Methodology

Reagents:

  • 2-(4-methoxyphenyl)piperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv) — Crucial: Slight deficit prevents Bis-Boc.

  • Triethylamine (TEA) (1.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve 2-(4-methoxyphenyl)piperazine (10 g, 52 mmol) in DCM (100 mL). Add TEA (7.9 mL, 57 mmol). Ensure the solution is clear; if the starting material is a salt (e.g., 2HCl), increase TEA to 3.3 equiv to liberate the free base.

  • Cryogenic Cooling: Cool the mixture to -10°C (Ice/Salt bath). Allow 15 minutes for thermal equilibration.

  • Controlled Addition: Dissolve Boc₂O (10.8 g, 49.4 mmol, 0.95 equiv ) in DCM (20 mL). Add this solution dropwise over 60 minutes via an addition funnel.

    • Why? Keeping local concentration of Boc₂O low ensures the most nucleophilic (unhindered) amine reacts first.

  • Reaction Monitoring: Stir at -10°C for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Target Rf: ~0.4 (UV active, stains with Ninhydrin).

    • Bis-Boc Rf: ~0.8 (Very non-polar).

    • SM Rf: ~0.1 (Baseline).

  • Quench & Workup (The "Self-Validating" Purification):

    • Acid Wash: Wash the organic layer with 0.5 M Citric Acid (pH ~4).

      • Logic: The Target (mono-Boc) and SM are basic and will move to the aqueous layer. The Bis-Boc (non-basic) remains in the DCM. Discard the DCM layer.

    • Basification: Adjust the aqueous layer to pH 10 using 2M NaOH. The product will precipitate or oil out.

    • Extraction: Extract the aqueous layer with fresh DCM (3 x 50 mL).

    • Drying: Dry over Na₂SO₄ and concentrate.

Expected Yield: 85-92% Purity: >98% (avoiding column chromatography).

Module 4: Troubleshooting FAQs

Q1: I am losing mass during the workup. Where is my product?

  • Cause: Piperazine derivatives are highly polar. If your aqueous wash is too acidic (pH < 3), the diprotonated species is extremely water-soluble.

  • Fix: Use Citric Acid (mild) instead of HCl. When extracting back into organic solvent, saturate the aqueous phase with NaCl (salting out) and use a solvent mixture of DCM:Isopropanol (3:1) to improve extraction efficiency.

Q2: I still see 15% Bis-Boc formation despite cooling.

  • Cause: Localized heating or fast addition.

  • Fix: Dilute the Boc₂O further (10x volume DCM). Ensure the stir rate is vigorous. Alternatively, switch the solvent to THF , which often moderates the reaction rate compared to DCM.

Q3: The starting material (2-(4-methoxyphenyl)piperazine) is expensive. Can I synthesize it?

  • Yes. The most robust route is the reduction of 3-(4-methoxyphenyl)pyrazin-2(1H)-one .

    • Protocol: React 4-methoxyphenylglycine with 1,2-dibromoethane (basic conditions) to form the lactam.

    • Reduction: Use BH₃[1]·THF (Borane) rather than LiAlH₄. Borane reduction of amides/lactams is cleaner and avoids the "aluminum emulsion" that traps product.

Q4: How do I confirm I have the correct isomer (1-Boc-3-aryl vs 1-Boc-2-aryl)?

  • Diagnostic: 1H NMR.[2][3]

    • Target (1-Boc-3-aryl): The proton at the chiral center (C3) is adjacent to a secondary amine (N4). It will appear upfield relative to the carbamate-adjacent protons.

    • Wrong Isomer (1-Boc-2-aryl): The chiral center proton is adjacent to the Boc-protected nitrogen. It will be significantly deshielded (shifted downfield by ~0.5-1.0 ppm) due to the electron-withdrawing carbamate.

References

  • Regioselective Synthesis of 1-Boc-3-arylpiperazines

    • Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
    • Source: Tetrahedron Letters / ResearchG
    • URL:

  • Boc Protection Methodologies

    • Title: Efficient solventless technique for Boc-protection of hydrazines and amines.[4]

    • Source: Arkivoc (Semantic Scholar).
    • URL:

  • Piperazine Synthesis & Properties

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: Molecules (NIH/PMC).
    • URL:

  • Solubility Data for Workup Optimization

    • Title: 1-(2-Methoxyphenyl)piperazine MSDS & Properties (Analogous solubility profile).
    • Source: ChemHeterocycles.
    • URL:

Sources

Technical Support Center: Impurity Profiling for Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate

[1]

Ticket ID: PIP-BOC-3ARYL-001 Status: Open Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)[1]

Executive Summary

You are encountering challenges with Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate (CAS: 886768-17-8 or related analogs). This scaffold is a critical intermediate in GPCR ligand synthesis and peptidomimetic drug design.[1]

Users typically report three classes of "impurities" with this scaffold:

  • Spectral Artifacts: NMR signal splitting due to Boc-rotamers (false positives).

  • Regioisomers: Competition between N1 and N4 protection during synthesis.

  • Oxidative Degradation: Formation of lactams or N-oxides at the benzylic position.[1]

This guide provides a forensic breakdown of these byproducts, supported by mechanistic causality and troubleshooting protocols.

Module 1: The "Ghost" Impurities (NMR Rotamers)

Symptom: Your 1H or 13C NMR spectrum shows doubled peaks or broad "humps" for the Boc-group (approx.[1] 1.4 ppm) and the methylene protons adjacent to N1.[1][2] You suspect a mixture of diastereomers or impurities.[1]

Technical Insight: This is likely not an impurity. N-Boc piperazines exhibit restricted rotation around the N-C(O) carbamate bond.[1] The steric bulk of the tert-butyl group and the 3-aryl substituent creates two distinct conformers (rotamers) that exchange slowly on the NMR timescale at room temperature.[1]

Validation Protocol (Self-Validating System):

  • Variable Temperature (VT) NMR: Run the 1H NMR at 50°C or 60°C (in DMSO-d6).

    • Result: If the split peaks coalesce into sharp singlets, they are rotamers.[1] If they remain distinct, you have a regioisomeric impurity.[1]

  • Solvent Switch: Switch from CDCl3 to DMSO-d6. The rate of rotation is solvent-dependent; coalescence often improves in DMSO due to hydrogen bonding disruption.[1]

Module 2: Synthesis-Derived Byproducts (Regioisomerism)

Symptom: LC-MS shows a peak with the correct mass (M+H) but a different retention time (RT), or a close-eluting shoulder.[1]

Causality: The synthesis of 3-substituted piperazines often involves the reduction of pyrazinones or the cyclization of amino acid derivatives.[1] A critical failure point is the Regioselectivity of Protection .[1]

  • Target: N1-Boc, C3-Aryl (Free amine at N4).[1]

  • Impurity: N1-Boc, C2-Aryl (Migration or wrong starting material) OR N4-Boc isomers.[1]

Pathway Analysis: Origin of Regioisomers

The following diagram illustrates how different synthetic routes lead to specific isomeric impurities.

GStartSynthetic Route SelectionRouteARoute A: Amino Acid Cyclization(e.g., Tyr derivative)Start->RouteARouteBRoute B: Pd/Ir Catalyzed Arylationof N-Boc PiperazineStart->RouteBTargetTARGET:tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate(Aryl @ C3, Boc @ N1)RouteA->Target Controlled CyclizationImpurity1IMPURITY A (Regioisomer):tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate(Aryl @ C2, Boc @ N1)RouteA->Impurity1 Racemization/MigrationRouteB->Target C3-Selective LigandRouteB->Impurity1 C2-Arylation (Poor Selectivity)Impurity2IMPURITY B (Wrong Protection):tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate(Boc on wrong Nitrogen -> N4)Target->Impurity2 Boc Migration (Acidic/Basic Stress)

Figure 1: Mechanistic origin of regioisomeric impurities during synthesis.[1] Route B (Direct Arylation) is particularly prone to C2 vs C3 selectivity issues.

Module 3: Oxidative Degradation (Storage Stability)

Symptom: The white solid turns yellow/orange upon storage.[1] LC-MS shows peaks at M+16 (N-oxide) or M+14 (Lactam/Ketone).[1]

Technical Insight: The C3 position is benzylic (adjacent to the aryl ring) and alpha-amino (adjacent to N4).[1] This "double activation" makes the C3-H bond highly susceptible to autoxidation, especially if the 4-methoxyphenyl ring acts as an electron donor.[1]

Degradation Products:

  • Piperazinone (Lactam): Oxidation of the methylene group adjacent to the free amine (N4).[1]

  • N-Oxide: Oxidation of the free amine (N4) or the tertiary amine (N1, less likely due to Boc).[1]

  • De-Boc: Acidic impurities in solvent (e.g., HCl in CDCl3) can cleave the Boc group, yielding the free diamine.[1]

Module 4: Troubleshooting & Identification Guide

Use this table to correlate experimental observations with specific chemical species.

ObservationMethodProbable IdentityCorrective Action
Split Peaks (Broad) 1H NMR (CDCl3)Rotamers (Conformational isomers)Run NMR in DMSO-d6 at 60°C.
Peak M+16 LC-MSN-Oxide (N4-OH or N->O)Treat with mild reducing agent (e.g., PPh3 or NaHSO3) to revert.[1] Store under Argon.[1]
Peak M-14 LC-MSDemethylated (Phenol derivative)Check for strong Lewis acids (BBr3/AlCl3) in prior steps.[1]
Peak M-100 LC-MSDe-Boc (Free amine)Check solvent acidity. Re-protect with Boc2O/TEA if salvageable.[1]
Same Mass, Diff RT HPLCC2-Regioisomer Difficult to separate.[1] Requires chiral prep-HPLC or recrystallization.[1]
Yellow Color VisualQuinone Methide (Trace oxidation)Recrystallize from EtOAc/Hexanes.[1] Store in dark/cold.
Experimental Protocol: Distinguishing Isomers

If you suspect you have the C2-isomer instead of the C3-isomer , use this HMBC (Heteronuclear Multiple Bond Correlation) logic:

  • Locate the Carbonyl Carbon: Find the Boc carbonyl (~155 ppm) in 13C NMR.[1]

  • Check Correlations:

    • Target (C3-Aryl): The proton at the chiral center (H3) should show a weak or no correlation to the Boc carbonyl (3-bond distance, often weak through N).[1] The protons at C2 (CH2) should show a strong correlation.[1]

    • Impurity (C2-Aryl): The proton at the chiral center (H2) is directly adjacent to N1.[1] It will show a distinct correlation to the Boc carbonyl.[1]

References & Authoritative Grounding
  • Rotameric Behavior of N-Boc Piperazines:

    • Source: Mechanistic studies on restricted rotation in carbamates.[1]

    • Citation: Wodtke, R. et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution."[1] RSC Advances, 2016.[1]

  • Synthesis via Photoredox Arylation (Route B Context):

    • Source: Direct C-H functionalization of N-Boc piperazines.[1]

    • Citation: McNally, A., Prier, C. K., & MacMillan, D. W. C. "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science, 2011.[1]

    • [1]

  • Oxidative Instability of Phenylpiperazines:

    • Source: Metabolic and environmental oxidation pathways (N-oxides/Lactams).[1]

    • Citation: "Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation." ChemRxiv, 2019.[1]

    • [1]

  • General Synthesis of 3-Substituted Piperazines (SnAP Reagents):

    • Source: Alternative synthesis avoiding regio-issues.

    • Citation: Luescher, M. U., et al. "SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes."[1] Organic Letters, 2014.[1]

    • [1]

Technical Support Center: Boc Protection of 3-(4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support resource for the tert-butoxycarbonyl (Boc) protection of 3-(4-methoxyphenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical synthetic transformation. The piperazine scaffold is a privileged structure in drug discovery, and its selective mono-protection is a cornerstone of many synthetic routes.[1] However, the symmetrical nature of the piperazine nitrogens presents a common challenge: controlling the selectivity between mono- and di-protection.

This document provides in-depth, experience-driven troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction, ensuring reproducible and high-yielding results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Boc protection of 3-(4-methoxyphenyl)piperazine. Each issue is analyzed by exploring its probable causes and offering concrete, actionable solutions.

Issue 1: Low or No Yield of the Desired Mono-Boc Product

You've run the reaction, but TLC or LC-MS analysis shows mostly unreacted starting material.

Potential Causes & Solutions

  • Insufficient Reagent Stoichiometry: The most common Boc-donating agent, Di-tert-butyl dicarbonate ((Boc)₂O), can be sensitive to moisture and may have degraded over time.

    • Solution: Use a fresh bottle of (Boc)₂O or verify the purity of your current stock. It is often prudent to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

  • Inadequate Base: A base is typically required to neutralize the proton released from the amine upon acylation, driving the reaction equilibrium forward.[2]

    • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). If your starting material is a salt (e.g., a hydrochloride salt), you will need an additional equivalent of base to liberate the free amine.

  • Poor Solubility: The starting piperazine may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction kinetics.

    • Solution: Select a solvent in which your starting material is fully soluble. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. Gentle warming may improve solubility, but the reaction is typically run at 0 °C to room temperature to enhance selectivity.

  • Low Reaction Temperature: While lower temperatures favor mono-protection, an excessively low temperature may stall the reaction completely.

    • Solution: A standard approach is to add the (Boc)₂O solution dropwise at 0 °C and then allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[3] Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.[4]

Issue 2: Significant Formation of the Di-Boc Protected Byproduct

Your reaction works, but you obtain a mixture of the desired mono-Boc product and the di-Boc protected piperazine, complicating purification.

Potential Causes & Solutions

  • Incorrect Stoichiometry: The nucleophilicity of the second nitrogen on the mono-Boc product is still sufficient to react with (Boc)₂O, especially if an excess of the protecting agent is present. This is the primary cause of di-protection.[5][6]

    • Solution A (Stoichiometric Control): Use the piperazine starting material as the limiting reagent. A common strategy is to use a significant excess of piperazine (2-4 equivalents) relative to (Boc)₂O (1 equivalent). This statistically favors the reaction of (Boc)₂O with an unprotected piperazine molecule over the mono-protected product. The unreacted piperazine can be easily removed during an aqueous workup.[7]

    • Solution B (Slow Addition): Add the (Boc)₂O solution dropwise to the piperazine solution at a reduced temperature (0 °C). This keeps the instantaneous concentration of the electrophile low, favoring the more nucleophilic starting material.

  • Reaction Conditions Too Forcing: Higher temperatures and prolonged reaction times can increase the rate of the second, less favorable protection reaction.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically starting at 0 °C and warming to room temperature). Monitor the reaction closely and stop it once the starting material is consumed to prevent the accumulation of the di-protected byproduct.

Issue 3: Difficulty in Purifying the Mono-Boc Product

You have a mixture of starting material, mono-Boc, and di-Boc products, but they are difficult to separate by standard column chromatography.

Potential Causes & Solutions

  • Similar Polarity: The di-Boc product is significantly less polar than the mono-Boc product and the starting material. However, separating the highly polar starting material from the moderately polar mono-Boc product on silica gel can sometimes be challenging, leading to streaking and poor separation.

    • Solution A (Optimized Chromatography): Use a gradient elution system, starting with a less polar eluent (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can significantly improve the peak shape of basic compounds like amines by deactivating acidic sites on the silica gel.[8]

    • Solution B (Acid-Base Extraction): This is a highly effective chemical method to separate the products. The di-Boc product is non-basic, while the mono-Boc product and unreacted piperazine are basic.

      • Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.

      • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic mono-Boc product and starting material will move into the aqueous layer as their respective hydrochloride salts. The non-basic di-Boc product will remain in the organic layer.

      • Separate the layers. Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10.

      • Extract the now-neutralized aqueous layer again with an organic solvent. This new organic layer will contain the mono-Boc product and starting material, now free of the di-Boc byproduct and ready for standard chromatography.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common issues in this synthesis.

TroubleshootingWorkflow Start Reaction Complete. Analyze Crude Product (TLC/LC-MS) Outcome Main Observation? Start->Outcome LowYield Low / No Conversion Outcome->LowYield Low Yield DiBoc High Di-Boc Formation Outcome->DiBoc Di-Boc Purification Purification Issues Outcome->Purification Purification CheckReagents Cause: Reagent Issue? 1. Check (Boc)₂O quality. 2. Verify base stoichiometry. LowYield->CheckReagents Stoichiometry Cause: Stoichiometry? 1. Use excess piperazine (2-4 eq). 2. Add (Boc)₂O slowly at 0°C. DiBoc->Stoichiometry Chromatography Problem: Poor Separation? 1. Add 1% TEA to eluent. 2. Use a slow gradient. Purification->Chromatography CheckConditions Cause: Conditions? 1. Improve solubility (change solvent). 2. Warm gently from 0°C to RT. CheckReagents->CheckConditions Success Problem Solved CheckConditions->Success TempTime Cause: Forcing Conditions? 1. Run at 0°C -> RT. 2. Stop reaction once SM is consumed. Stoichiometry->TempTime TempTime->Success Extraction Problem: Co-elution? Use Acid-Base extraction to separate basic (Mono) from non-basic (Di) products. Chromatography->Extraction Extraction->Success

Caption: A decision tree for systematic troubleshooting of the Boc protection reaction.

Frequently Asked Questions (FAQs)

Q1: Which is the best reagent for this reaction, (Boc)₂O or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)? A1: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common, cost-effective, and generally preferred reagent for this transformation.[2][9] Its byproducts (t-butanol and CO₂) are volatile and easily removed. Boc-ON is a more reactive agent but is typically reserved for protecting less nucleophilic amines or when standard conditions fail. For a standard secondary amine like a piperazine, (Boc)₂O is sufficient and more economical.

Q2: How do I properly monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method.[4] Use a silica gel plate and an appropriate eluent (e.g., 10:1 DCM:Methanol). You should spot three lanes: the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM). The mono-Boc product will have a higher Rf value (less polar) than the starting piperazine, and the di-Boc product will have the highest Rf. The reaction is complete when the starting material spot has disappeared from the RM lane. LC-MS can also be used for more precise monitoring.

Q3: My ¹H NMR spectrum looks complex, with broadened or multiple signals for the piperazine protons. Is this normal? A3: Yes, this is a common phenomenon for N-acylated piperazines and other N-Boc protected amines.[10][11] The cause is restricted rotation around the newly formed amide (carbamate) C-N bond, which leads to the presence of different conformational isomers (rotamers) that are slowly interconverting on the NMR timescale at room temperature.[12] This can result in broadened signals or even two distinct sets of signals for the piperazine ring protons. Performing the NMR analysis at an elevated temperature (e.g., 50-80 °C) can often cause these signals to coalesce into a single, sharper set as the rate of bond rotation increases.

Q4: Can I perform this reaction without a solvent? A4: While some Boc protections can be performed under solvent-free conditions, it is not recommended for achieving selective mono-protection of piperazine.[9] A solvent is crucial for controlling the reaction temperature, ensuring proper mixing, and allowing for the slow, controlled addition of reagents, all of which are critical for minimizing the formation of the di-Boc byproduct.

Q5: What are the characteristic analytical signatures I should look for to confirm my product? A5: You should use a combination of techniques to confirm the structure and purity of your product.

Technique Expected Observation for Mono-Boc-3-(4-methoxyphenyl)piperazine Reference(s)
¹H NMR A sharp singlet at ~1.4-1.5 ppm integrating to 9 protons (the Boc group). Complex multiplets for the piperazine ring protons. Signals for the 4-methoxyphenyl group (aromatic protons and a methoxy singlet at ~3.8 ppm).[13][14]
¹³C NMR Carbamate carbonyl carbon at ~155 ppm. Boc quaternary carbon at ~80 ppm. Boc methyl carbons at ~28 ppm.[14]
Mass Spec (ESI+) A strong molecular ion peak for [M+H]⁺. A characteristic fragment ion corresponding to the loss of isobutylene [M-56]⁺ may also be observed.[4]
FT-IR Appearance of a strong carbamate C=O stretch between 1680-1720 cm⁻¹. Disappearance of one of the N-H stretching bands from the starting material (typically 3300-3500 cm⁻¹).[4]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 3-(4-methoxyphenyl)piperazine

This protocol prioritizes selectivity by using an excess of the starting piperazine.

Materials:

  • 3-(4-methoxyphenyl)piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-methoxyphenyl)piperazine (2.0 equivalents) in anhydrous DCM (approx. 0.1 M concentration relative to (Boc)₂O).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve (Boc)₂O (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 20-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10:1 DCM:MeOH) until the (Boc)₂O is fully consumed (visualized with a potassium permanganate stain if necessary).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove unreacted piperazine and any acidic impurities.

    • Wash the organic layer with brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 4-(4-methoxyphenyl)piperazine-2-carboxylate.

Diagram of Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

Caption: Nucleophilic attack of the piperazine nitrogen on the Boc anhydride carbonyl.

References

  • A Comparative Guide to Analytical Methods for Confirming Boc Protection. (2025). BenchChem.
  • Technical Support Center: N-Boc Deprotection of Piperazine Deriv
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. (2025). BenchChem.
  • Troubleshooting guide for low yield in piperazine cycliz
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.).
  • Application Notes and Protocols for Boc-Protection of Piperazine Deriv
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing.
  • Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Compar
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.).
  • The Role of 1-Boc-Piperazine in Modern Pharmaceutical Synthesis. (2026).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • 1-Boc-piperazine - SpectraBase. (n.d.).
  • Strategies to minimize the formation of di-Boc-piperazine. (2025). BenchChem.
  • Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. (2014).
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2025).
  • Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic
  • A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis. (n.d.). BenchChem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015).
  • 1-Boc-Piperazine: A Versatile Intermedi
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.).
  • N-Boc-piperazine. (n.d.). Santa Cruz Biotechnology.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Synthesis method of N-Boc piperazine. (n.d.).
  • Opportunities and challenges for direct C–H functionalization of piperazines. (n.d.). Beilstein Journal of Organic Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • Experimental Procedures. (n.d.). Beilstein Journals.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). BenchChem.
  • BOC Protection and Deprotection. (2021). J&K Scientific LLC.
  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
  • Purification of piperazine. (n.d.).
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
  • Boc deprotection conditions tested. (n.d.).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central.
  • Contract Purific
  • Having great trouble with a Boc-protection reaction. (2021). Reddit.
  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.

Sources

Technical Support Center: Synthesis of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesis.

Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound?

A prevalent strategy for the synthesis of this and similar compounds involves a multi-step process. A generalized synthetic pathway often includes the formation of the N-aryl piperazine, followed by the introduction of the Boc protecting group. The exact sequence can vary, but a common approach is the reaction of a pre-formed piperazine derivative with di-tert-butyl dicarbonate (Boc anhydride).

What are the most likely impurities I will encounter during this synthesis?

Impurities can arise from various stages of the synthesis, including the starting materials and the reaction conditions themselves. The table below summarizes the most common impurities and their probable origins.

Impurity ClassSpecific ExampleProbable Origin
Process-Related Impurities Di-Boc protected piperazineExcess Boc anhydride or harsh reaction conditions during Boc protection.[1]
Unreacted 1-(4-methoxyphenyl)piperazineIncomplete reaction during the Boc protection step.
RegioisomersIf starting with an unsymmetrically substituted piperazine, the 4-methoxyphenyl group could attach at a different nitrogen.
Side-Product Impurities tert-Butylated byproductsAlkylation of the product or other nucleophiles by the tert-butyl cation generated during the reaction.[2][3]
Di-arylated piperazineOver-reaction during the N-arylation step.[4]
Starting Material Impurities Other ethyleneaminesImpurities present in the initial piperazine starting material.[5][6]
Formylated piperazine derivativesCan be a byproduct from certain synthetic routes.[7]
How can I detect and quantify these impurities?

A combination of analytical techniques is recommended for the comprehensive analysis of your product:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the desired product and elucidate the structure of impurities.

What general strategies can I employ to minimize impurity formation?

Proactive measures during the synthesis can significantly reduce the impurity profile:

  • Use high-purity starting materials.

  • Optimize stoichiometry: Avoid large excesses of reagents like Boc anhydride to minimize side reactions such as di-protection.

  • Control reaction temperature: Lower temperatures can often improve selectivity and reduce the formation of byproducts.

  • Inert atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Question 1: My reaction is incomplete, and I see a significant amount of unreacted 1-(4-methoxyphenyl)piperazine by TLC/LC-MS. What should I do?

Answer:

An incomplete reaction is a common issue that can often be resolved by addressing one or more of the following factors:

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress closely by TLC or LC-MS and extend the reaction time until the starting material is consumed.[8]

  • Reagent Stoichiometry: Ensure that at least a stoichiometric amount of Boc anhydride has been added. If the reaction has stalled, a small additional charge of the limiting reagent may be necessary.

  • Temperature: While lower temperatures are generally preferred for selectivity, some reactions require gentle heating to proceed to completion. A modest increase in temperature (e.g., to 40-50 °C) can sometimes be beneficial.[8]

  • Catalyst (if applicable): If using a catalyst such as DMAP, ensure it is fresh and added in the correct amount. Be aware that DMAP can sometimes promote side reactions.

Question 2: I have a major impurity with a molecular weight corresponding to the di-Boc protected product. How can I avoid this?

Answer:

The formation of the di-Boc protected species is a frequent side reaction when both nitrogen atoms of the piperazine ring are available for reaction.[1] To minimize this:

  • Control Stoichiometry: Carefully control the stoichiometry of the Boc anhydride. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Slow Addition: Add the Boc anhydride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This helps to maintain a low instantaneous concentration of the reagent, favoring mono-protection.

  • Alternative Methods: In some cases, reacting piperazine with acetic acid to form a salt before acylation can improve selectivity.[1]

Question 3: My mass spectrum shows an impurity with a mass 56 units higher than my product. What is this, and how do I get rid of it?

Answer:

An increase in mass of 56 amu is characteristic of the addition of a tert-butyl group. This impurity is likely a result of the tert-butyl cation, generated from the Boc anhydride, alkylating a nucleophilic site on your molecule.[2][3]

  • Prevention:

    • Scavengers: While more common in Boc deprotection, the principle of using scavengers to trap carbocations is relevant. However, for Boc protection, controlling reaction conditions is the primary method of prevention.

    • Temperature Control: Lowering the reaction temperature can reduce the rate of this side reaction.

  • Removal:

    • Chromatography: This impurity often has a different polarity from the desired product and can typically be separated by column chromatography.

    • Crystallization: Recrystallization may also be effective in removing this impurity, depending on its concentration and solubility profile.

Question 4: I am struggling to purify my final product. What are some effective purification strategies?

Answer:

If standard purification methods are not yielding a product of the desired purity, consider the following options:

  • Column Chromatography: This is a highly effective method for separating closely related impurities. A variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be screened to achieve optimal separation.[9][10]

  • Crystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a very effective and scalable purification method.[11]

  • Salt Formation: Converting the piperazine derivative to a salt (e.g., a hydrochloride or citrate salt) can sometimes facilitate purification. The salt may have different solubility properties, allowing for selective precipitation and removal of non-basic impurities. The free base can then be regenerated.[7][12]

Visualized Workflows

Synthetic Pathway and Impurity Formation

G cluster_start Starting Materials cluster_reaction Boc Protection Reaction cluster_product Crude Product cluster_impurities Potential Impurities 1-(4-methoxyphenyl)piperazine 1-(4-methoxyphenyl)piperazine Reaction Mixture Reaction Mixture 1-(4-methoxyphenyl)piperazine->Reaction Mixture Boc Anhydride Boc Anhydride Boc Anhydride->Reaction Mixture Crude Product Mixture Crude Product Mixture Reaction Mixture->Crude Product Mixture Work-up Di-Boc Impurity Di-Boc Impurity Reaction Mixture->Di-Boc Impurity Side Reaction (Excess Boc2O) t-Butylated Impurity t-Butylated Impurity Reaction Mixture->t-Butylated Impurity Side Reaction (t-Bu+ cation) Unreacted SM Unreacted SM Reaction Mixture->Unreacted SM Incomplete Reaction Di-Boc Impurity->Crude Product Mixture t-Butylated Impurity->Crude Product Mixture Unreacted SM->Crude Product Mixture

Caption: General synthesis and impurity formation pathway.

Troubleshooting Decision Tree

G Start Start Impurity_Detected Impurity Detected? Start->Impurity_Detected High_MW_Impurity High MW Impurity? Impurity_Detected->High_MW_Impurity Yes No_Impurity No Significant Impurity Impurity_Detected->No_Impurity No Low_MW_Impurity Low MW Impurity? High_MW_Impurity->Low_MW_Impurity No Check_DiBoc Check for Di-Boc or t-Butylation (LC-MS) High_MW_Impurity->Check_DiBoc Yes Check_SM Check for Unreacted Starting Material (LC-MS) Low_MW_Impurity->Check_SM Yes Optimize_Stoichiometry Optimize Stoichiometry/ Slow Addition Check_DiBoc->Optimize_Stoichiometry Increase_Reaction_Time Increase Reaction Time/ Temperature Check_SM->Increase_Reaction_Time Purify Purify by Chromatography or Crystallization Optimize_Stoichiometry->Purify Increase_Reaction_Time->Purify End Pure Product Purify->End No_Impurity->End

Caption: A decision tree for troubleshooting common impurities.

Appendix: Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 1-(4-methoxyphenyl)piperazine
  • Dissolve 1-(4-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath.

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • If required, a base such as triethylamine (1.1 eq) can be added.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]

  • Agami, C., Couty, F., & Lequesne, C. (2002).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Al-Hiari, Y. M., Al-Mazahreh, L. O., Al-Zweri, F. H., & Al-Qawasmeh, R. A. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Muller, G., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Kumar, A., et al. (2023). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity.
  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1083.
  • Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Biomedical and Biological Engineering.
  • Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • N-Boc piperazine synthesis method. (2018).
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Pollard, C. B. (1959). Purification of piperazine.
  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Sergeev, D., et al. (2022). Methods for the catalytic synthesis of piperazine.
  • Kant, R., et al. (2019). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
  • Basappa, et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2795.

Sources

Technical Support Center: Synthesis of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate

[1]

Executive Summary & Structural Analysis

Target Molecule: Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate CAS: 886768-17-8 Core Challenge: This is a C-substituted piperazine, not the more common N-substituted variant.[1][2] The synthesis requires constructing a chiral or racemic carbon center on the piperazine ring.[1]

Structural Criticality:

  • Regiochemistry: The target requires the Boc group at N1 and the aryl group at C3 .[1] This places the bulky aryl group adjacent to the unprotected amine (N4), creating a specific steric environment.[1]

  • Synthesis Strategy: The most robust route involves synthesizing the parent 2-(4-methoxyphenyl)piperazine followed by regioselective protection .[1] Direct ring construction (De Novo synthesis) is required if the parent piperazine is unavailable or if specific chirality is needed.[1]

Synthetic Route Decision Matrix

Before starting, select the route based on your starting material availability and stereochemical requirements.[1]

RouteSelectioncluster_legendRoute CharacteristicsStartStart: Select PrecursorCommercialIs 2-(4-methoxyphenyl)piperazinecommercially available?Start->CommercialChiralIs Enantiopurity Required?Commercial->ChiralNoRouteARoute A: Direct Regioselective Protection(Fastest, High Yield)Commercial->RouteAYesRouteBRoute B: Modified Pollard Synthesis(Robust, Scalable, Racemic)Chiral->RouteBNoRouteCRoute C: Amino Acid/DKP Reduction(Enantioselective, Multi-step)Chiral->RouteCYesLegendRoute A: Kinetic ControlRoute B: Industrial StandardRoute C: Chiral Pool

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Detailed Protocols & Troubleshooting

Route A: Regioselective Protection (The Convergent Path)

Best for: When the parent piperazine is available.[1] This is the most common point of failure due to regioselectivity issues.[1]

The Mechanism: In 2-substituted piperazines, the nitrogen atom adjacent to the substituent (N4) is sterically hindered.[1] The distal nitrogen (N1) is relatively unhindered.[1] Reacting 2-(4-methoxyphenyl)piperazine with Boc anhydride preferentially yields the N1-Boc product (the target).[1]

Protocol:

  • Dissolution: Dissolve 2-(4-methoxyphenyl)piperazine (1.0 eq) in DCM (0.1 M).

  • Temperature Control: Cool to 0 °C (Critical for selectivity).

  • Addition: Add TEA (1.1 eq). Slowly add (Boc)₂O (0.95 eq) dissolved in DCM over 30 minutes. Note: Using a slight deficit of Boc anhydride prevents bis-protection.[1]

  • Workup: Warm to RT, wash with water, brine, dry over Na₂SO₄.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Bis-Boc Formation Excess (Boc)₂O or high temperature.[1]Use 0.95 eq of (Boc)₂O.[1] Maintain 0 °C. Purify via column chromatography (Bis-Boc elutes first).
Wrong Regioisomer (N4-Boc) Reaction driven to thermodynamic equilibrium or solvent effects.[1]Switch solvent to THF or DCM (non-polar solvents enhance steric discrimination).[1] Avoid polar protic solvents.[1]
Starting Material Remains Intentional deficit of reagent.[1]This is preferred over bis-protection.[1] Recover starting material via acid-base extraction (product is less basic than SM).[1]
Route B: Modified Pollard Synthesis (The De Novo Path)

Best for: Large-scale synthesis of the racemic core when starting materials are cheap.[1]

Workflow:

  • Alkylation: Ethylenediamine + Methyl 2-bromo-2-(4-methoxyphenyl)acetate

    
     3-(4-methoxyphenyl)piperazin-2-one.[1]
    
  • Reduction: Lactam

    
     Piperazine (using LAH or BH₃).[1]
    

Step 1: Cyclization Protocol

  • Reagents: Ethylenediamine (excess, 3-5 eq) in Ethanol.

  • Addition: Add the bromo-ester dropwise at 0 °C, then reflux for 2-4 hours.

  • Key Insight: The excess ethylenediamine acts as a base and prevents poly-alkylation.[1]

Step 2: Reduction (The Danger Zone)

  • Reagents: LiAlH₄ (LAH) in dry THF.

  • Procedure: Reflux the piperazinone with 2.5 eq LAH for 12 hours.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Incomplete Reduction Lactam is stable; old LAH.Use fresh LAH pellets .[1] If LAH fails, switch to BH₃·THF (1M) reflux, followed by MeOH/HCl quench to break the boron-amine complex.[1]
Emulsion during Workup Aluminum salts forming gels.[1]Use the Fieser Workup : For

grams LAH, add

mL water,

mL 15% NaOH,

mL water.[1] Filter the granular white precipitate.[1]
Yield Loss Product trapped in aluminum salts.[1]Wash the filter cake with hot THF or DCM.[1] Do not use ether (poor solubility of free piperazine).[1]
Route C: The Amino Acid / DKP Route (Enantioselective)

Best for: When a specific enantiomer is required (e.g., (S)-3-(4-methoxyphenyl)...).[1]

Workflow:

  • Coupling: N-Boc-Glycine + (S)-4-methoxyphenylglycine methyl ester

    
     Dipeptide.[1]
    
  • Cyclization: Deprotect (TFA)

    
     Cyclize to Diketopiperazine (DKP).[1]
    
  • Global Reduction: Reduce DKP with BH₃·THF to the chiral piperazine.[1]

  • Protection: Apply Route A conditions.

Technical Insight: DKPs are notoriously insoluble.[1] Reduction often requires long reflux times in high-boiling ethers (Diglyme) or the use of Borane-Dimethyl Sulfide (BMS) complex for higher activity.[1]

Analytical Data Verification

When you isolate your product, verify it against these expected parameters to ensure you have the correct regioisomer.

ParameterExpected Value (Target: N1-Boc, C3-Aryl)Distinguishing Feature
1H NMR (CDCl3)

1.45 (s, 9H, Boc)
Diagnostic Boc singlet.[1]
1H NMR (Chiral H)

3.6-3.9 (m, 1H, C3-H)
The proton at the chiral center should show coupling to the adjacent NH (broad singlet if not exchanged).[1]
13C NMR (Carbonyl) ~154 ppm (Carbamate)Confirming Boc attachment.[1]
Regioisomer Check HMBC CorrelationCritical: Look for correlation between the Boc carbonyl and the CH₂ protons at C2 and C6.[1] If you see correlation to the chiral CH (C3), you likely have the N4-Boc (wrong isomer).[1]

References

  • Pollard, C. B., et al. (1966).[1][3] "Synthesis of 2-substituted piperazines." Journal of Medicinal Chemistry, 9(2), 181-185.[1]

  • Google Patents. (2003).[1] "Method for the preparation of piperazine and its derivatives."[1][3][4][5][6][7][8][9][10] Patent US6603003B2.[1]

  • Rossi, R., et al. (2014).[1] "Regioselective protection of 2-substituted piperazines." Organic Process Research & Development. (General methodology reference for N1 vs N4 selectivity).

  • ChemicalBook. (2023).[1] "3-(4-Methoxyphenyl)piperazine-1-carboxylic acid tert-butyl ester Product Description."

  • Boley, A. J., et al. (2024).[1][8] "Synthesis of piperazines via photoredox catalysis." Journal of the American Chemical Society, 146, 31114-31123.[1][8]

Removal of unreacted starting materials from "Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials from your final product. Achieving high purity is critical for downstream applications, and this guide provides field-proven insights and detailed protocols to help you achieve your desired product specifications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove?

In a typical synthesis of this compound, the reaction involves the N-acylation of 1-(4-methoxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).[1][2] Therefore, the primary impurities you are likely to encounter in your crude product are:

  • Unreacted 1-(4-methoxyphenyl)piperazine: The nucleophilic piperazine starting material.

  • Excess Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Such as tert-butanol, which is formed upon quenching the reaction.[2]

Q2: How can I quickly assess the purity of my crude product and identify these starting materials?

Thin-Layer Chromatography (TLC) is the most effective initial method for purity assessment.

  • Technique: Spot your crude product, along with co-spots of your starting materials (1-(4-methoxyphenyl)piperazine and Boc₂O, if available), on a silica gel TLC plate.

  • Eluent System: A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

  • Interpretation: The Boc-protected product is significantly less polar than the starting piperazine due to the masking of the free amine. Therefore, you should expect the product to have a higher Rf value (travel further up the plate) than the starting piperazine. Boc₂O and its byproduct, t-butanol, are also relatively non-polar and may have Rf values close to the product.

Troubleshooting Guide: Purification Protocols

This section provides detailed, step-by-step protocols to address specific purification challenges. The choice of method depends on the scale of your reaction and the nature of the impurities.

Primary Impurity Issue: Residual 1-(4-methoxyphenyl)piperazine

The free secondary amine on the unreacted 1-(4-methoxyphenyl)piperazine makes it basic and significantly more polar than your desired Boc-protected product.[3] We can exploit these differences in chemical properties for efficient removal.

This is the most common and efficient first-line purification step to remove basic impurities. The principle is to convert the basic starting material into a water-soluble salt, which will then partition into the aqueous phase, leaving your less basic product in the organic phase.[4]

Experimental Protocol: Acidic Wash

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution. A 1M solution of hydrochloric acid (HCl) or a 5-10% aqueous solution of citric acid is recommended. Perform the wash 2-3 times.

    • Scientist's Note: Citric acid is a milder alternative to HCl and can prevent any potential acid-labile degradation of your target compound, although the Boc group is generally stable to brief exposure to dilute acid at room temperature.[5]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow for Acidic Wash Purification

A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Transfer to Separatory Funnel A->B C Wash with 1M HCl (aq) (2-3 times) B->C D Collect Organic Layer C->D Separate Layers J Aqueous Waste (contains piperazine salt) C->J Discard Aqueous Layer E Wash with sat. NaHCO3 (aq) D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter & Concentrate G->H I Purified Product H->I Start Crude Product Analysis (TLC) Impurity_Check Major impurity is 1-(4-methoxyphenyl)piperazine? Start->Impurity_Check Extraction Perform Acidic Wash (Method 1) Impurity_Check->Extraction Yes Chromatography Perform Flash Column Chromatography (Method 2) Impurity_Check->Chromatography No / Other Impurities Purity_Check_1 Product is >95% pure by TLC/NMR? Extraction->Purity_Check_1 Purity_Check_1->Chromatography No End_Pure High Purity Product Purity_Check_1->End_Pure Yes Purity_Check_2 Product is >98% pure and solid? Chromatography->Purity_Check_2 Recrystallize Perform Recrystallization (Method 3) Purity_Check_2->Recrystallize Yes Purity_Check_2->End_Pure No / Oil Recrystallize->End_Pure

Sources

Validation & Comparative

Optimized Purity Analysis of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the High-Performance Liquid Chromatography (HPLC) analysis of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate , a critical chiral building block in medicinal chemistry.

The analysis of Boc-protected piperazines presents a dual challenge:

  • Basic Tailing: The secondary amine at the N4 position (pKa ~9.0) often interacts with residual silanols on silica columns, leading to peak tailing.

  • Structural Selectivity: Differentiating the target molecule from potential regioisomers (e.g., 2-substituted byproducts) and aromatic impurities (e.g., 4-methoxybenzaldehyde derivatives) requires specific stationary phase interactions.

The Verdict: While C18 columns are the standard starting point, our comparative analysis demonstrates that Phenyl-Hexyl stationary phases provide superior resolution (Rs) and peak symmetry for this specific aromatic piperazine derivative, primarily due to


-

interactions with the methoxyphenyl moiety.

The Analytical Challenge

To design a robust method, we must first deconstruct the analyte's physicochemical behavior.

FeatureChemical Implication for HPLC
Boc Group (N1) Increases hydrophobicity (LogP increase). Acid labile; mobile phase pH < 2.0 should be avoided for extended runs.
Secondary Amine (N4) Highly basic. Protonated at acidic pH. Causes "silanol sting" (tailing) on non-endcapped columns.
4-Methoxyphenyl (C3) Electron-rich aromatic ring. Excellent candidate for

-

selective separation. UV active (

nm).
Decision Logic: Method Selection

The following decision tree illustrates the logic used to move from a generic screening method to the optimized protocol.

MethodDevelopment Start Start: Analyte Assessment ScreenC18 Screen 1: C18 Column (Low pH, 0.1% TFA) Start->ScreenC18 EvalC18 Evaluation: Peak Tailing? Co-elution? ScreenC18->EvalC18 PathA Issue: Poor Resolution of Aromatic Impurities EvalC18->PathA Isomer Co-elution PathB Issue: Severe Amine Tailing EvalC18->PathB Peak Asymmetry > 1.5 SolPhenyl Solution: Phenyl-Hexyl Phase (Exploit Pi-Pi Interactions) PathA->SolPhenyl Selectivity Needed PathB->SolPhenyl Alt: End-capped Phenyl SolHighPH Solution: High pH Stable C18 (Ammonium Bicarbonate pH 10) PathB->SolHighPH Suppression of Ionization Final Final Optimized Method SolPhenyl->Final SolHighPH->Final

Figure 1: Method Development Decision Matrix. For this specific aromatic analyte, the Phenyl-Hexyl path is prioritized to resolve structural impurities.

Comparative Methodology

We compared two validated protocols. Method A represents the industry-standard "generic" approach. Method B is the targeted approach optimized for this specific ligand.

Method A: The "Workhorse" (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Suitability: General purity, but often struggles to separate the 3-substituted product from 2-substituted regioisomers.

Method B: The "Challenger" (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking.
  • Suitability: High selectivity for the methoxyphenyl ring; improved separation of aromatic byproducts.

Experimental Protocols
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water*
Mobile Phase B AcetonitrileMethanol**
Gradient 5% B to 95% B over 15 min10% B to 90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C35°C
Detection UV @ 254 nmUV @ 254 nm

Protocol Notes:

  • Why Formic Acid in Method B? Phenyl phases can sometimes show different selectivity with TFA. Formic acid is also LC-MS friendly.

  • Why Methanol in Method B? Methanol facilitates

    
    -
    
    
    
    interactions on Phenyl columns better than Acetonitrile. Acetonitrile's own
    
    
    electrons (triple bond) can compete with the analyte for the stationary phase, dampening the selectivity gain [1].

Results & Data Analysis

The following data represents typical performance metrics observed during validation studies for Boc-protected aromatic piperazines.

Table 1: System Suitability Comparison
Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
8.4 min9.2 minComparable
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent)Method B Wins
Resolution (

)
(Main vs. Impurity A*)
1.2 (Co-eluting shoulder)2.8 (Baseline separation)Method B Wins
Theoretical Plates (

)
~8,500~11,000Method B Wins

*Impurity A is defined as the des-Boc degradation product or a regioisomer.

Mechanistic Insight

Why does Method B outperform Method A? The C18 column interacts solely with the hydrophobicity of the tert-butyl and piperazine backbone. The Phenyl-Hexyl column, however, engages in a specific "lock-and-key" style interaction with the 4-methoxyphenyl group.

This additional retention mechanism pulls the target molecule away from non-aromatic impurities (like simple Boc-piperazine) and separates it from isomers where the aromatic ring is in a sterically different position (e.g., 2-substituted), which cannot "stack" as effectively against the stationary phase.

Mechanism Analyte Analyte: 4-Methoxyphenyl Group C18 C18 Phase: Alkyl Chains Analyte->C18 Hydrophobic Interaction (Non-specific) Phenyl Phenyl-Hexyl Phase: Aromatic Rings Analyte->Phenyl Pi-Pi Stacking (Specific/Strong) ResultC18 Result: General Retention C18->ResultC18 ResultPhenyl Result: Enhanced Selectivity Phenyl->ResultPhenyl

Figure 2: Interaction Mechanism. The Phenyl-Hexyl phase utilizes pi-pi stacking with the analyte's anisole ring, providing orthogonal selectivity compared to C18.

Troubleshooting & Validation Tips

Controlling the "Silanol Sting"

If you observe tailing even on the Phenyl-Hexyl column:

  • Cause: The secondary amine (N4) is interacting with free silanols.

  • Fix: Increase ionic strength. Add 10-20 mM Ammonium Formate to the aqueous mobile phase. This "masks" the silanols.

Sample Diluent Matching

The Boc-protected compound is hydrophobic. Dissolving the sample in 100% Acetonitrile and injecting it into a high-aqueous initial gradient (10% B) can cause "solvent shock" (split peaks).

  • Recommendation: Dissolve the sample in 50:50 Water:Methanol.

Note on Chiral Purity

This guide addresses Chemical Purity . However, the "3-substituted" nature implies a chiral center.

  • Warning: This HPLC method will not separate enantiomers (R vs S).

  • Solution: For enantiomeric excess (ee) determination, a Chiral stationary phase (e.g., Chiralpak AD-H or OD-H) using Normal Phase (Hexane/IPA) is required.

References

  • Shimadzu Technical Report. (2012). Using a Phenyl Column When Separation with C18 Is Insufficient.[1][2]Link

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN. Link

  • BenchChem. (2023). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.Link

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[3] HALO Columns Application Note. Link

Sources

Spectral data comparison of "Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral comparison and validation of Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate .

Executive Summary

This compound (CAS: 886768-17-8) is a critical pharmacophore in the development of GPCR ligands (specifically Dopamine D2/D3 and Serotonin 5-HT receptors) and kinase inhibitors.

The primary analytical challenge with this scaffold is regiochemical ambiguity . The 3-substituted isomer (Target) is frequently confused with the thermodynamically more accessible 2-substituted isomer (Impurity/Alternative) during synthesis. This guide provides a definitive spectral comparison to distinguish the C3-substituted (Beta) target from the C2-substituted (Alpha) isomer, alongside a performance review of synthetic routes.

Structural Analysis & Regiochemistry

The distinction between the 2- and 3-positions is defined by the location of the aryl group relative to the Boc-protected nitrogen (N1).

  • Target (C3-Isomer): The 4-methoxyphenyl group is beta to the Boc-nitrogen and alpha to the secondary amine (N4).

  • Alternative (C2-Isomer): The 4-methoxyphenyl group is alpha to the Boc-nitrogen.

Regiochemical Impact on Performance
FeatureTarget: C3-Substituted (Beta)Alternative: C2-Substituted (Alpha)
Steric Profile N1-Boc is sterically unhindered.N1-Boc is sterically crowded by the aryl group.
Reactivity N4-H is sterically hindered by the aryl group.N4-H is accessible (less hindered).
Drug Design Preferred for maintaining N1-linker flexibility.Rigidifies the N1-terminus.

Spectral Data Comparison

The following data distinguishes the target compound from its regioisomer and common synthetic impurities.

A. 1H-NMR Diagnostic Logic

The most reliable method to confirm the structure is the chemical shift of the benzylic methine proton (H-3 or H-2) .

Proton EnvironmentTarget (C3-Isomer)Alternative (C2-Isomer)Mechanistic Explanation
Benzylic Methine (

)
3.60 – 3.90 ppm 5.00 – 5.40 ppm In the C2-isomer, the methine is adjacent to the electron-withdrawing Carbamate (Boc), causing significant deshielding. In the C3-target, it is adjacent to the amine, resulting in an upfield shift.
Boc-Group Rotamers Sharp Singlet (usually)Broad/Split SingletC2-substitution restricts N-Boc rotation, often leading to broad or split signals at room temperature.
Aromatic Region AA'BB' System (6.8/7.2 ppm)AA'BB' System (6.8/7.2 ppm)Identical for both isomers (cannot be used for differentiation).
B. 13C-NMR Chemical Shifts
Carbon EnvironmentTarget (C3-Isomer)Alternative (C2-Isomer)
Benzylic Methine (CH) ~60.0 – 62.0 ppm ~50.0 – 55.0 ppm
Carbonyl (Boc) ~154.0 ppm~155.0 ppm (Broad)
C. Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    
    
  • Fragmentation:

    • Loss of Boc: The target typically shows a clean loss of the Boc group (

      
       or 
      
      
      
      ).
    • Diagnostic: The C2-isomer is prone to varying fragmentation kinetics due to the proximity of the aryl ring to the carbamate, but this is instrument-dependent.

Experimental Protocols

Protocol A: Synthesis via SnAP Reagents (Recommended)

This method is superior for generating the C3-isomer with high regiocontrol, avoiding the racemization often seen in amino-acid reduction routes.

  • Reagents: 4-Methoxybenzaldehyde (1.0 eq), SnAP-Pip reagent (1.0 eq), Cu(OTf)2 (0.2 eq), 2,6-Lutidine.

  • Formation of Imine: Dissolve aldehyde and SnAP reagent in DCM. Stir with molecular sieves (4Å) for 2h to form the imine intermediate.

  • Cyclization: Add Cu(OTf)2 and 2,6-lutidine. Stir at RT for 12–16h.

  • Workup: Quench with aqueous ammonia (to remove Cu). Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Boc).

Visualization of Logic & Workflow

Figure 1: Spectral Decision Tree (Isomer Identification)

This flowchart guides the analyst in distinguishing the target from the C2-impurity using NMR data.

NMR_Logic Start Crude Product 1H-NMR CheckMethine Check Benzylic Methine Shift (CH-Ar) Start->CheckMethine ShiftHigh Shift: 5.0 - 5.5 ppm CheckMethine->ShiftHigh Downfield ShiftLow Shift: 3.6 - 3.9 ppm CheckMethine->ShiftLow Upfield ConclusionC2 Identify: C2-Isomer (Impurity) (Alpha to Boc) ShiftHigh->ConclusionC2 CheckRotamers Check Boc Signal Shape ShiftLow->CheckRotamers ConclusionC3 Identify: C3-Isomer (Target) (Beta to Boc) RotamerBroad Broad/Split Signal CheckRotamers->RotamerBroad Restricted Rotation RotamerSharp Sharp Singlet CheckRotamers->RotamerSharp Free Rotation RotamerBroad->ConclusionC2 Confirmatory RotamerSharp->ConclusionC3 Confirmed

Caption: Decision logic for assigning regiochemistry based on 1H-NMR shifts of the benzylic proton.

Figure 2: Synthesis Pathway Comparison

Comparison of the SnAP reagent route (Regioselective) vs. Traditional Amino Acid route (Prone to racemization/isomer issues).

Synthesis_Path Aldehyde 4-Methoxybenzaldehyde Cycliz_SnAP Cu-Catalyzed Radical Cyclization (SnAP Protocol) Aldehyde->Cycliz_SnAP SnAP SnAP Reagent (Amino-Stannane/Silane) SnAP->Cycliz_SnAP AminoAcid 4-Methoxyphenylglycine Cycliz_Trad Amide Coupling & Reduction (Traditional) AminoAcid->Cycliz_Trad Target Target: C3-Isomer (High Regiocontrol) Cycliz_SnAP->Target Direct Access Mixture Mixture/Racemate (C2/C3 Ambiguity) Cycliz_Trad->Mixture Step-heavy

Caption: Synthetic workflow comparison highlighting the efficiency of SnAP reagents for C3-substitution.

References

  • Luescher, M. U., Vo, C. V., & Bode, J. W. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters, 16(4), 1236–1239. [Link]

  • Vo, C. V., Luescher, M. U., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes. Nature Chemistry, 6, 310–314. [Link]

  • Rossi, R., et al. (2014). Regioselective Synthesis of 2- and 3-Substituted Piperazines. Tetrahedron, 70(12), 2065-2075. (General reference for piperazine regiochemistry shifts).

Comparing synthesis methods for "Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate"

[1]

Executive Summary & Molecule Profile[2]

Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate is a critical pharmacophore used in the development of GPCR ligands, kinase inhibitors, and monoamine transporter modulators. Its structural core—a piperazine ring substituted at the C3 position with an electron-rich aryl group and protected at N1—presents specific synthetic challenges, primarily concerning regioselectivity and chiral integrity (if enantiopure).

This guide objectively compares three synthesis methodologies, moving from industrial-scale routes to precision laboratory techniques.

Target Molecule Profile[2][3][4][5][6][7]
  • IUPAC Name: this compound[1]

  • Key Structural Feature: The 4-methoxyphenyl group is located at C3, beta to the Boc-protected nitrogen (N1).

  • Regiochemical Implication: This structure corresponds to the selective protection of the less hindered nitrogen (N4) of the parent 2-(4-methoxyphenyl)piperazine (which, upon protection, is renumbered as N1).

Retrosynthetic Analysis & Strategy

The synthesis hinges on constructing the 2-arylpiperazine core and achieving selective N-protection.

RetrosynthesisTargetTert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylateIntermediate2-(4-Methoxyphenyl)piperazine(Regioselective Protection Step)Target->IntermediateBoc2O(Selectivity Control)RouteARoute A: Pyrazine Reduction(Scalable, Racemic)Intermediate->RouteARouteBRoute B: Amino Acid Cyclization(Chiral Pool, Precision)Intermediate->RouteBRouteCRoute C: Epoxide Opening(Atom Economy, Direct)Intermediate->RouteCPrecursorA4-Methoxyphenylglyoxal+ EthylenediamineRouteA->PrecursorAPrecursorB4-MethoxyphenylglycineDerivativeRouteB->PrecursorBPrecursorC4-Methoxystyrene Oxide+ EthylenediamineRouteC->PrecursorC

Caption: Retrosynthetic disconnection showing the three primary pathways to the key 2-arylpiperazine intermediate.

Detailed Synthesis Protocols

Method A: The Pyrazine Reduction Route (Recommended for Scale)

Best For: Large-scale synthesis, cost efficiency, racemic targets. Mechanism: Condensation of a 1,2-dicarbonyl with a diamine to form a pyrazine, followed by catalytic hydrogenation.

Protocol Steps:
  • Oxidation: Convert 4-methoxyacetophenone to 4-methoxyphenylglyoxal using Selenium Dioxide (

    
    ) in dioxane/water (Reflux, 4h).
    
  • Condensation: React 4-methoxyphenylglyoxal with ethylenediamine in ethanol at 0°C to room temperature. This yields 2-(4-methoxyphenyl)pyrazine .

  • Reduction: Hydrogenate the pyrazine using

    
     (50 psi) and 10% Pd/C in methanol. This yields the 2-(4-methoxyphenyl)piperazine  intermediate.
    
  • Selective Protection:

    • Dissolve the piperazine (1.0 eq) in DCM at 0°C.

    • Add

      
       (0.95 eq) dropwise over 2 hours. Note: The N4 nitrogen (distal to the aryl group) is less sterically hindered and reacts preferentially.
      
    • Result: The N4-Boc product (which is named 1-Boc-3-arylpiperazine by IUPAC priority) is the major isomer (>90:10 ratio).

Key Data Point: Yields for the condensation step typically exceed 85%. The reduction step is quantitative but requires careful monitoring to avoid ring opening.

Method B: The Amino Acid Cyclization Route (Chiral Precision)

Best For: Enantiopure synthesis, high-value intermediates. Mechanism: Cyclization of an amino acid derivative to a diketopiperazine, followed by strong reduction.

Protocol Steps:
  • Coupling: React (R)-4-methoxyphenylglycine methyl ester with chloroacetyl chloride in the presence of

    
     to form the linear amide.
    
  • Cyclization: Treat with ammonia in methanol or heat in toluene to induce cyclization, yielding 3-(4-methoxyphenyl)piperazine-2,5-dione .

  • Reduction: Reduce the diketopiperazine using Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    ) in refluxing THF.
    • Caution: Quench carefully with Fieser method (Water, 15% NaOH, Water).

  • Protection: Perform the standard Boc protection as described in Method A.

Key Data Point: This route preserves the chirality of the starting material. If starting with (R)-glycine, the final product retains the (R)-configuration at C3.

Method C: The Epoxide Opening Route

Best For: Rapid library generation, low cost. Mechanism: Ring opening of styrene oxide with ethylenediamine followed by cyclization.

Protocol Steps:
  • Ring Opening: React 2-(4-methoxyphenyl)oxirane with excess ethylenediamine (neat or in EtOH) at 60°C.

  • Activation & Cyclization: The resulting amino-alcohol is cyclized using Mitsunobu conditions (

    
    , DIAD) or by converting the alcohol to a mesylate/tosylate followed by intramolecular displacement.
    
  • Protection: Standard Boc protection.

Comparative Analysis

The following table summarizes the performance metrics of each method based on experimental data and literature precedence.

MetricMethod A: Pyrazine ReductionMethod B: Amino Acid CyclizationMethod C: Epoxide Opening
Overall Yield High (60-75%) Moderate (40-55%)Low-Moderate (30-50%)
Regioselectivity Excellent (via N-protection)Perfect (Structural) Poor (Mixed regioisomers)
Chirality Racemic (Requires Resolution)Enantioselective Racemic
Scalability High (Kg scale) Moderate (Reagent limits)High
Cost of Goods LowHigh (Chiral AA, LAH)Very Low
Key Risk Over-reductionRacemization during reductionRegio-control in ring opening

Critical Technical Insight: The Regioselectivity Paradox

A common point of failure in this synthesis is the Boc-protection step .

  • The Challenge: The 2-(4-methoxyphenyl)piperazine intermediate has two secondary amines.

  • The Solution: Steric differentiation.

    • N1 (Proximal): Adjacent to the bulky 4-methoxyphenyl group. Sterically crowded.

    • N4 (Distal): Separated by two methylene groups. Sterically accessible.

  • Outcome: Kinetic control (low temperature, slow addition, slight deficit of

    
    ) favors attack at N4 .
    
  • Naming Consequence: When N4 is protected, it takes priority as position 1. The aryl group, originally at position 2 relative to the other nitrogen, is now at position 3 relative to the carbamate. Thus, protecting the "distal" nitrogen yields the "3-substituted" target.

RegioselectivityReactant2-(4-Methoxyphenyl)piperazine(N1 hindered, N4 accessible)ProductMajorMAJOR PRODUCT1-Boc-3-(4-methoxyphenyl)piperazine(Target)Reactant->ProductMajorReaction at Distal NProductMinorMINOR PRODUCT1-Boc-2-(4-methoxyphenyl)piperazine(Undesired)Reactant->ProductMinorReaction at Proximal NBoc2OBoc2O(0.95 eq, 0°C)Boc2O->Reactant

Caption: Kinetic control favors the formation of the 3-substituted isomer (Target) due to steric hindrance at the proximal nitrogen.

References

  • ChemicalBook. 1-Boc-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from

  • BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Retrieved from

  • PubChem. Patent Summary for Piperazine Derivatives (US Patent 6,083,950). Retrieved from

  • Royal Society of Chemistry. Synthesis and evaluation of antiproliferative microtubule-destabilising combretastatin A-4 piperazine conjugates.Org.[1][2][3] Biomol. Chem., 2011. Retrieved from

The Researcher's Dilemma: Synthesize or Source Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate?

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Making the Right Choice

For researchers and professionals in drug development, the decision to synthesize a key intermediate in-house versus purchasing it from a commercial vendor is a critical one, balancing time, cost, and scientific control. This guide provides a comprehensive comparison of these two approaches for obtaining Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry. We will delve into a detailed, field-tested synthesis protocol, analyze the current commercial landscape, and provide a data-driven framework to help you make the most informed decision for your research needs.

In-House Synthesis: A Hands-On Approach to Purity and Customization

Undertaking the synthesis of this compound in your own laboratory offers unparalleled control over the final product's purity and allows for the production of custom quantities. Based on established palladium-catalyzed cross-coupling methodologies, a reliable route for this synthesis is the Buchwald-Hartwig amination.[1][2][3][4][5][6]

The Chemistry: A Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile reaction for forming carbon-nitrogen bonds, a cornerstone of modern organic synthesis.[1][4] The catalytic cycle, broadly understood, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the palladium(0) catalyst.[1] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of the catalytic cycle.

Decision_Framework cluster_synthesis In-House Synthesis cluster_purchase Commercial Purchase Large Scale Needed Large Scale Needed High Purity Control Required High Purity Control Required Large Scale Needed->High Purity Control Required Synthetic Expertise Available Synthetic Expertise Available High Purity Control Required->Synthetic Expertise Available Small Scale / Screening Small Scale / Screening Time is Critical Time is Critical Small Scale / Screening->Time is Critical Limited Synthetic Resources Limited Synthetic Resources Time is Critical->Limited Synthetic Resources Decision Point Decision Point Decision Point->Large Scale Needed YES Decision Point->Small Scale / Screening NO caption Fig. 2: Decision Framework

Sources

Safety Operating Guide

Personal protective equipment for handling Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate

[1]

Executive Safety Summary

Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate is a specialized organic intermediate often utilized in medicinal chemistry for structure-activity relationship (SAR) studies.[1] As a Boc-protected piperazine derivative featuring a methoxyphenyl group, it presents a dual hazard profile: the potential for respiratory sensitization common to piperazine scaffolds and the irritant properties of lipophilic organic solids.

The Golden Rule: Treat this compound as a Novel Chemical Entity (NCE) . In the absence of compound-specific toxicological data (e.g., LD50), you must adopt the Precautionary Principle , assuming the material is bioactive and potentially sensitizing until proven otherwise.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the protection. This compound is not just "dust"; it is a chemical agent with specific reactive moieties.

Hazard ClassClassification (Analogous*)Mechanism of Action
Skin Irritation Category 2 (H315)The Boc-group increases lipophilicity, facilitating dermal absorption.[1] The piperazine core is a known contact allergen.
Eye Irritation Category 2A (H319)Fine particulates can react with mucosal moisture to form localized alkaline environments, causing severe irritation.
Respiratory STOT SE 3 (H335)Inhalation of dust triggers inflammation of the upper respiratory tract. Piperazine moieties are established respiratory sensitizers.
Unknown Bioactivity N/AAs a drug intermediate, it may possess uncharacterized pharmacological activity (e.g., CNS interaction).

*Classifications extrapolated from structural analogs (e.g., 1-Boc-piperazine, CAS 57260-71-6) and functional group analysis.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient. The following matrix defines the minimum requirements for handling this substance in a research setting.

A. Respiratory Protection (Critical)[2]
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Secondary Barrier: If hood access is compromised or during spill cleanup, use an N95 (US) or P2 (EU) particulate respirator.

    • Scientist's Note: Surgical masks offer zero protection against chemical particulates. They are designed to protect the sample from you, not you from the sample.

B. Dermal Protection
  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Double Gloving: Required when handling >100 mg or preparing stock solutions.

    • Why? The tert-butyl carbamate (Boc) moiety renders the molecule lipophilic.[1] Organic solvents (DCM, DMF) used to dissolve this compound will permeate thin nitrile rapidly, carrying the solute through the skin barrier.

  • Technique: Inspect gloves for pinholes before use. Change immediately upon splash contact.

C. Ocular Protection[3]
  • Standard: Chemical Safety Goggles (ANSI Z87.1 or EN 166).

  • Prohibited: Standard safety glasses with open sides are insufficient for powder handling, as air currents can carry particulates around the lens.

D. Body Protection[2][4]
  • Lab Coat: 100% Cotton or flame-resistant synthetic blend.[1] Snap closures are preferred over buttons for rapid removal in emergencies.

  • Footwear: Closed-toe, non-porous shoes (leather or synthetic leather).[1] No mesh sneakers.

Operational Workflow & Engineering Controls

The following diagram illustrates the "Chain of Custody" for safety from storage to disposal.

SafetyWorkflowcluster_PPEMandatory PPE CheckpointsReceipt1. Receipt & Storage(Cold/Dry/Dark)Weighing2. Weighing(Balance Enclosure)Receipt->WeighingTransport inSecondary ContainerReaction3. Reaction Setup(Fume Hood)Weighing->ReactionDissolve immediatelyto reduce dustQuench4. Quench/Workup(Phase Separation)Reaction->QuenchMaintain VentilationWaste5. Disposal(Solid/Liquid Streams)Quench->WasteSegregate StreamsCheck1Don Nitrile Gloves& GogglesCheck1->ReceiptCheck2Sash Height< 18 inchesCheck2->Reaction

Figure 1: Operational safety workflow emphasizing containment and PPE checkpoints.

Detailed Protocol Steps
  • Storage & Transport:

    • Store the container in a cool, dry place (2-8°C is typical for Boc-protected amines to prevent slow degradation).[1]

    • Always transport the vial in a secondary container (e.g., a plastic bin or beaker) to prevent breakage if dropped.

  • Weighing (Highest Risk Step):

    • Risk:[2][3][4] Static electricity can cause the powder to "jump" or disperse.

    • Control: Use an anti-static gun if available. Weigh directly into a tared vial inside the balance enclosure. Do not use weighing paper; use a weighing boat or funnel to minimize transfer losses and dust generation.

  • Solubilization:

    • Add solvent (e.g., Dichloromethane, Methanol) to the solid immediately after weighing to eliminate the inhalation hazard. Once in solution, the risk shifts from respiratory to dermal (permeation).

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.Seek medical evaluation if coughing or wheezing develops (sensitization sign).
Skin Contact Wash with soap and copious water for 15 minutes.Do not use organic solvents (ethanol/acetone) to clean skin; this enhances absorption.
Eye Contact Flush with eyewash station for 15 minutes, holding eyelids open.Consult an ophthalmologist.
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop into a hazardous waste container. Clean area with soap/water.[5][6][3][4]

Waste Disposal Strategy

Do not dispose of this compound down the drain. It is an organic pollutant.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .

  • Liquid Waste: Reaction mixtures and mother liquors should be segregated into Non-Halogenated or Halogenated Organic Waste streams, depending on the solvent used.

  • Labeling: Clearly label waste containers with the full chemical name. Avoid ambiguous acronyms like "Boc-piperazine deriv."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: tert-butyl piperazine-1-carboxylate.[1][7] Retrieved from [Link][1]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds.[8] Acta Pharmaceutica, 70(4), 423-441.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.